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  • Product: 4-(Isopropylamino)-4-oxobutanoic acid
  • CAS: 6622-04-4

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Characterization and Synthetic Utility of 4-(Isopropylamino)-4-oxobutanoic Acid

Executive Summary 4-(Isopropylamino)-4-oxobutanoic acid —frequently referred to in literature as N-isopropylsuccinamic acid —is a highly versatile monoamide derivative of succinic acid. Featuring both a terminal carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Isopropylamino)-4-oxobutanoic acid —frequently referred to in literature as N-isopropylsuccinamic acid —is a highly versatile monoamide derivative of succinic acid. Featuring both a terminal carboxylic acid and an isopropyl-substituted amide linkage, this bifunctional molecule serves as a critical intermediate in organic synthesis, advanced materials science, and drug delivery systems[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, de novo synthesis protocols, and its specialized application as a surface-functionalizing agent for Poly(amidoamine) (PAMAM) dendrimers.

Chemical Identity and Physicochemical Profiling

Understanding the structural and thermodynamic parameters of 4-(Isopropylamino)-4-oxobutanoic acid is essential for predicting its solubility, reactivity, and behavior in biological systems. The molecule acts as a weak acid due to its terminal carboxyl group, while the isopropylamide moiety provides steric bulk and potential for hydrogen bonding[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueReference / Source
IUPAC Name 4-oxo-4-(propan-2-ylamino)butanoic acidComputed by LexiChem 2.6.6[1]
Common Synonyms N-isopropylsuccinamic acid; 3-[(propan-2-yl)carbamoyl]propanoic acidDepositor-Supplied[1][2]
CAS Registry Number 6622-04-4DTP/NCI[1]
Molecular Formula C7H13NO3Computed by PubChem[1]
Molecular Weight 159.18 g/mol Computed by PubChem[1]
Topological Polar Surface Area (TPSA) 66.4 ŲComputed by Cactvs 3.4.6.11[1]
XLogP3 (Lipophilicity) -0.2Computed by XLogP3 3.0[1]

Note: The negative XLogP3 value indicates a hydrophilic nature, making it highly suitable for aqueous-based bioconjugation workflows and drug delivery applications[1].

De Novo Synthesis Protocol: Mechanistic and Practical Insights

The synthesis of N-isopropylsuccinamic acid is achieved through a highly efficient nucleophilic acyl substitution reaction between succinic anhydride and isopropylamine[2].

Synthesis SA Succinic Anhydride (20 mmol in EtOH) React Nucleophilic Acyl Substitution 0°C (90 min) -> RT (1 h) SA->React IPA Isopropylamine (44 mmol in EtOH) IPA->React Evap Solvent Evaporation React->Evap Extract Liquid-Liquid Extraction Dissolve in EtOAc, Wash with 1M HCl Evap->Extract Dry Drying & Concentration MgSO4, Evaporate Extract->Dry Purify Recrystallization THF / Diethyl Ether Dry->Purify Product 4-(Isopropylamino)-4-oxobutanoic acid (Yield: ~58%) Purify->Product

Workflow for the synthesis of 4-(Isopropylamino)-4-oxobutanoic acid via acyl substitution.

Step-by-Step Methodology & Causality
  • Reaction Initiation: Dissolve 2.0 g (20 mmol) of succinic anhydride in 10 mL of ethanol. Cool the solution to 0°C using an ice bath.

    • Causality: The reaction between an anhydride and a primary amine is highly exothermic. Cooling to 0°C controls the reaction kinetics, preventing thermal degradation and minimizing the formation of cyclic succinimide side-products[2].

  • Amine Addition: Slowly add an 8M solution of isopropylamine in ethanol (5.5 mL, 44 mmol) to the cooled mixture. Stir at 0°C for 90 minutes, then allow the mixture to warm to room temperature (RT) and stir for an additional 1 hour[2].

    • Causality: A stoichiometric excess of isopropylamine (2.2 equivalents) is utilized to drive the ring-opening amidation to absolute completion and to act as a proton scavenger.

  • Solvent Removal & Extraction: Evaporate the ethanol under reduced pressure. Dissolve the resulting residue in 50 mL of ethyl acetate (EtOAc) and wash with 40 mL of 1M HCl[2].

    • Causality (Self-Validating Step): The 1M HCl wash is a critical purification mechanism. It protonates the excess, unreacted isopropylamine into a highly water-soluble isopropylammonium chloride salt, forcing it into the aqueous layer. Simultaneously, the low pH ensures the newly formed succinamic acid product remains in its uncharged, protonated carboxylic acid state, maximizing its retention in the organic EtOAc layer.

  • Drying & Purification: Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent. Recrystallize the crude product using a mixture of Tetrahydrofuran (THF) and diethyl ether to yield pure N-isopropylsuccinamic acid (Typical yield: ~57.8%)[2].

Analytical Validation (1H NMR)

Successful synthesis is validated via 1H NMR (DMSO-d6)[2]:

  • δ 1.02, 1.03 (d): Confirms the presence of the two methyl groups of the isopropyl moiety.

  • δ 2.26 (t), 2.40 (t): Corresponds to the distinct methylene protons (-CH2-CH2-) of the succinyl backbone.

  • δ 3.79 (m): Represents the methine proton (-CH-) of the isopropyl group.

  • δ 7.68 (br): Confirms the formation of the amide bond (-NH-).

Advanced Applications: Functionalization of PAMAM Dendrimers

In advanced drug delivery research, 4-(Isopropylamino)-4-oxobutanoic acid is utilized to introduce N-isopropylacrylamide (NIPAM)-like functionalities onto the surface of Generation 5 (G5) PAMAM dendrimers. This functionalization can impart unique thermoresponsive characteristics to the nanocarrier[2].

Conjugation Acid N-isopropylsuccinamic acid (0.9 mmol in DMF) Activate DCC / NHS Activation 0°C for 4h Acid->Activate Ester NHS-Active Ester Intermediate Activate->Ester Forms stable reactive ester Couple Amidation Reaction RT for 5 days Ester->Couple PAMAM PAMAM G5 Dendrimer + TEA (in DMSO) PAMAM->Couple SEC Size Exclusion Chromatography Sephadex LH-20 (MeOH) Couple->SEC Dialysis Dialysis vs. Distilled Water SEC->Dialysis Final NIPAM-Functionalized PAMAM (Yield: ~67.6%) Dialysis->Final

Conjugation pathway of N-isopropylsuccinamic acid to PAMAM dendrimers via DCC/NHS coupling.

Dendrimer Conjugation Protocol
  • Carboxylic Acid Activation: Dissolve 0.9 mmol of N-isopropylsuccinamic acid in 3 mL of N,N-dimethylformamide (DMF). Cool to 0°C. Add 1.1 mmol of N-Hydroxysuccinimide (HO-NSu or NHS) and 1.2 mmol of N,N'-dicyclohexylcarbodiimide (DCC). Stir for 4 hours[2].

    • Causality: DCC activates the terminal carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly unstable and prone to rearranging into a dead-end N-acylurea, NHS is added to rapidly trap it, forming a stable yet highly reactive NHS-ester.

  • Amidation: Add 4.6 µmol of PAMAM G5 dendrimer dissolved in 3 mL of Dimethyl sulfoxide (DMSO) and 1.3 mmol of Triethylamine (TEA) to the activated solution. Stir for 5 days at room temperature[2].

    • Causality: TEA acts as a base to ensure the primary amines on the PAMAM surface remain deprotonated and highly nucleophilic, maximizing conjugation efficiency.

  • Purification: Recover the functionalized dendrimer and purify it using Size Exclusion Chromatography (SEC) on a Sephadex LH-20 column with methanol as the eluent. Follow this with exhaustive dialysis against distilled water to remove any residual small-molecule byproducts, yielding the final NIPAM-G5 dendrimer (Yield: ~67.6%)[2].

Conclusion

4-(Isopropylamino)-4-oxobutanoic acid is a structurally simple yet functionally profound intermediate. Its predictable reactivity profile and the robustness of its synthesis make it an invaluable building block for researchers developing targeted, stimuli-responsive macromolecular therapeutics. By adhering to strict stoichiometric controls and pH-guided extraction protocols, scientists can achieve high-purity yields suitable for complex downstream bioconjugations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 245007, 4-(Isopropylamino)-4-oxobutanoic acid.
  • Sigma-Aldrich. 4-(ISOPROPYLAMINO)-4-OXOBUTANOIC ACID Product Page (R698733).
  • Wiley-VCH. Supporting Information: Synthesis of N-isopropylsuccinamic acid and PAMAM dendrimer derivatives.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-(Isopropylamino)-4-oxobutanoic Acid in Water vs. Organic Solvents

Introduction In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's lifecycle, influencing everything from its formulation and bioavailability to its toxicological profile. This technical guide provides a comprehensive examination of the solubility profile of 4-(Isopropylamino)-4-oxobutanoic acid, a molecule of interest for its potential applications in medicinal chemistry.

This document moves beyond a mere compilation of data. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the factors governing the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a robust experimental framework for its determination, and analyze the expected solubility trends based on the molecule's structural attributes. The insights provided herein are intended to empower researchers to make informed decisions in their handling, formulation, and development of 4-(Isopropylamino)-4-oxobutanoic acid and structurally related compounds.

Physicochemical Properties of 4-(Isopropylamino)-4-oxobutanoic acid

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior. Key physicochemical parameters for 4-(Isopropylamino)-4-oxobutanoic acid are summarized below.

PropertyValueSource
Molecular FormulaC7H13NO3PubChem CID: 245007[1]
Molecular Weight159.18 g/mol PubChem CID: 245007[1]
XLogP3-0.2PubChem CID: 245007[1]
IUPAC Name4-oxo-4-(propan-2-ylamino)butanoic acidPubChem CID: 245007[1]

The negative XLogP3 value suggests that 4-(Isopropylamino)-4-oxobutanoic acid is predicted to be more hydrophilic, which would indicate a preference for polar solvents like water over non-polar lipid-like environments.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4-(Isopropylamino)-4-oxobutanoic acid, several key factors dictate its solubility profile.

The Role of Molecular Structure and Polarity

The adage "like dissolves like" is a fundamental principle in solubility.[2] The structure of 4-(Isopropylamino)-4-oxobutanoic acid contains both polar and non-polar regions, making its solubility highly dependent on the solvent's nature.

  • Polar Moieties : The carboxylic acid (-COOH) and the secondary amide (-CONH-) groups are polar and capable of forming hydrogen bonds. These groups will favorably interact with polar solvents, particularly those that are hydrogen bond donors and acceptors, such as water and alcohols.

  • Non-Polar Moieties : The isopropyl group and the aliphatic carbon chain are non-polar. These regions will have more favorable interactions with non-polar organic solvents through van der Waals forces.

The overall solubility in a given solvent will be a net result of these competing interactions.

pH-Dependent Solubility of the Carboxylic Acid Moiety

The carboxylic acid group imparts a pH-dependent character to the molecule's aqueous solubility. In aqueous solutions, the carboxylic acid can exist in equilibrium between its protonated (neutral) form and its deprotonated (anionic) carboxylate form.

This equilibrium is governed by the pKa of the carboxylic acid.

  • At pH values below the pKa , the protonated, uncharged form (R-COOH) predominates. This form is less polar and thus less soluble in water.[3]

  • At pH values above the pKa , the deprotonated, charged carboxylate form (R-COO⁻) is the major species. The ionic nature of the carboxylate group leads to strong ion-dipole interactions with water molecules, significantly increasing aqueous solubility.[3][4]

This pH-dependent solubility is a critical consideration for in-vitro assays, formulation development, and predicting in-vivo absorption.

Crystal Lattice Energy

For a solid to dissolve, the energy required to break the solute-solute interactions in the crystal lattice (lattice energy) must be overcome by the energy released upon the formation of solute-solvent interactions (solvation energy).[5][6] A high lattice energy, indicative of strong intermolecular forces within the crystal, will generally lead to lower solubility.[2][5] The specific crystalline form (polymorph) of 4-(Isopropylamino)-4-oxobutanoic acid will therefore have a direct impact on its measured solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[7][8][9]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Step-by-Step Protocol
  • Preparation of the Solvent System : Prepare the desired solvent (e.g., purified water, pH-adjusted buffers, or organic solvents).

  • Addition of Excess Solute : Add an excess amount of solid 4-(Isopropylamino)-4-oxobutanoic acid to a suitable vessel (e.g., a glass vial or flask). The excess solid ensures that equilibrium is reached and a saturated solution is formed.

  • Equilibration : Seal the vessels and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved.[7][9]

  • Phase Separation : After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection : Carefully collect an aliquot of the clear supernatant. It is crucial to avoid disturbing the undissolved solid. Filtration through a low-binding filter (e.g., PVDF) may be necessary to remove any fine particles.

  • Quantification : Accurately dilute the supernatant with a suitable solvent and determine the concentration of 4-(Isopropylamino)-4-oxobutanoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7][9]

  • Calculation : The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent System add_solute Add Excess Solute to Vial prep_solvent->add_solute 1 agitate Agitate at Constant Temp (e.g., 24-72h) add_solute->agitate 2 centrifuge Centrifuge or Settle agitate->centrifuge 3 collect Collect Supernatant centrifuge->collect 4 quantify Quantify by HPLC/LC-MS collect->quantify 5 report Report Solubility quantify->report 6

Caption: Workflow for the Shake-Flask Solubility Assay.

Solubility Profile of 4-(Isopropylamino)-4-oxobutanoic Acid

While specific experimental data for 4-(Isopropylamino)-4-oxobutanoic acid is not widely available in the public domain, we can predict its solubility trends based on its structure and the theoretical principles discussed. The following table provides a framework for the experimental determination of its solubility in a range of solvents.

SolventSolvent PolarityExpected SolubilityRationale
Aqueous Solvents
Water (pH 7.4)Highly PolarModerate to HighThe presence of polar carboxylic acid and amide groups capable of hydrogen bonding suggests good aqueous solubility, especially when the carboxylic acid is deprotonated at this pH.
0.1 M HCl (pH 1)Highly PolarLowAt this acidic pH, the carboxylic acid will be protonated, reducing its polarity and thus its aqueous solubility.
Organic Solvents
MethanolPolar ProticHighMethanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with the solute.
EthanolPolar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of the compound.
AcetonePolar AproticModerateAcetone is a polar aprotic solvent that can accept hydrogen bonds but not donate them. It should be a reasonably good solvent.
Dichloromethane (DCM)Non-polarLow to ModerateDCM is a non-polar solvent and is expected to have less favorable interactions with the polar functional groups of the molecule.
HexaneNon-polarVery LowAs a non-polar hydrocarbon, hexane is unlikely to effectively solvate the polar regions of 4-(Isopropylamino)-4-oxobutanoic acid.

Mechanistic Insights into pH-Dependent Aqueous Solubility

The interplay between the pH of the aqueous medium and the ionization state of 4-(Isopropylamino)-4-oxobutanoic acid is a critical factor governing its solubility. The following diagram illustrates the chemical equilibria involved.

G cluster_acidic Acidic (pH < pKa) cluster_basic Basic (pH > pKa) protonated Predominantly Protonated (R-COOH) Low Water Solubility deprotonated Predominantly Deprotonated (R-COO⁻) High Water Solubility protonated->deprotonated + OH⁻ - H⁺

Caption: pH-Dependent Equilibrium of the Carboxylic Acid.

Conclusion

This technical guide has provided a comprehensive overview of the key factors influencing the solubility of 4-(Isopropylamino)-4-oxobutanoic acid. While specific experimental data remains to be determined, a robust theoretical and practical framework has been established to guide future investigations. The presence of both polar, hydrogen-bonding functional groups and non-polar aliphatic regions suggests a nuanced solubility profile. The pH-dependent nature of the carboxylic acid moiety is a particularly important consideration for its behavior in aqueous environments. The provided shake-flask protocol offers a standardized method for obtaining high-quality thermodynamic solubility data, which is indispensable for the successful progression of any drug development program involving this compound.

References

  • Vertex AI Search. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water?
  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • askIITians. (2011, September 10). what will happen when lattice energy becomes equal to hydration enrgy.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • (2024, September 24). Solubility test for Organic Compounds.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility.
  • PMC. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids...
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • PubChem. (n.d.). 4-(Isopropylamino)-4-oxobutanoic acid.
  • Quora. (2021, March 13). How do crystal characteristics affect solubility?
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.
  • (2005). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Sigma-Aldrich. (n.d.). 4-(ISOPROPYLAMINO)-4-OXOBUTANOIC ACID AldrichCPR.
  • PubChem. (n.d.). 4-Oxobutanoic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Benchchem. (n.d.). Solubility Profile of 4-Ethoxy-4-oxobutanoic Acid: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 4-oxobutanoic acid.
  • (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

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Foundational

pKa values and ionization of 4-(Isopropylamino)-4-oxobutanoic acid

An In-depth Technical Guide to the pKa Values and Ionization of 4-(Isopropylamino)-4-oxobutanoic Acid This guide provides a comprehensive analysis of the acid-base properties of 4-(isopropylamino)-4-oxobutanoic acid, a m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization of 4-(Isopropylamino)-4-oxobutanoic Acid

This guide provides a comprehensive analysis of the acid-base properties of 4-(isopropylamino)-4-oxobutanoic acid, a molecule of interest in biochemical and pharmaceutical research. We will delve into the theoretical underpinnings of its ionization, predict its pKa values based on its molecular structure, and outline rigorous experimental and computational methodologies for their empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how this molecule behaves in aqueous environments.

Executive Summary

4-(Isopropylamino)-4-oxobutanoic acid, also known as N-isopropylsuccinamic acid, is a dicarboxylic acid monoamide. Its structure incorporates both a carboxylic acid and an amide functional group, each with distinct acid-base properties. The ionization state of this molecule is critically dependent on the pH of its environment, which in turn governs its solubility, lipophilicity, and potential for intermolecular interactions. Understanding the pKa values associated with its ionizable groups is therefore paramount for its application in drug design and development, where such properties dictate pharmacokinetic and pharmacodynamic behavior. This guide will provide a robust framework for estimating and determining these crucial parameters.

Molecular Structure and Ionizable Groups

The chemical structure of 4-(isopropylamino)-4-oxobutanoic acid is fundamental to understanding its acid-base chemistry.[1] The molecule possesses two key functional groups capable of participating in proton exchange reactions: a carboxylic acid (-COOH) and a secondary amide (-CONH-).

  • Carboxylic Acid Group: This group is the primary acidic center of the molecule. It can donate a proton to become a negatively charged carboxylate ion (-COO⁻).

  • Amide Group: While amides are generally considered neutral, the nitrogen atom can be protonated under strongly acidic conditions to form a positively charged species (-CONH₂⁺-). However, the pKa of this equilibrium is typically very low, and the amide is a very weak base. The carbonyl oxygen of the amide can also be protonated, and this is often the more favorable site of protonation in the gas phase and in superacids.

The interplay between these two groups and their ionization states at different pH values is central to the molecule's overall physicochemical profile.

Predicted pKa Values and Ionization States

In the absence of direct experimental data for 4-(isopropylamino)-4-oxobutanoic acid, we can predict its pKa values by considering the pKa of structurally related compounds.

The primary ionization event will be the deprotonation of the carboxylic acid group. The pKa of a typical aliphatic carboxylic acid is around 4.8.[2] For succinic acid, the first pKa (pKa₁) is 4.16, and the second (pKa₂) is 5.61 at 25°C.[3] The presence of the electron-withdrawing amide group adjacent to the alkyl chain in 4-(isopropylamino)-4-oxobutanoic acid is expected to have a modest acidifying effect on the carboxylic acid proton.

The amide group is a very weak base. The pKa of a protonated secondary amide is typically around -1 to 0. Therefore, at physiologically relevant pH values, the amide group will be predominantly in its neutral, un-ionized form.

Table 1: Predicted pKa Values and Dominant Species at Various pH Ranges

pH RangeDominant SpeciesNet Charge
< 4Fully protonated (Cationic/Neutral)0
4 - 6Carboxylate (Zwitterionic/Anionic)-1
> 6Carboxylate (Anionic)-1

Diagram 1: Ionization Equilibrium of 4-(Isopropylamino)-4-oxobutanoic acid

ionization Protonated HOOC-CH2-CH2-CONH-iPr Deprotonated ⁻OOC-CH2-CH2-CONH-iPr Protonated->Deprotonated pKa ≈ 4-5 Deprotonated->Protonated + H⁺

Caption: Predominant ionization equilibrium of the carboxylic acid group.

Methodologies for pKa Determination

To move beyond prediction and obtain accurate pKa values, a combination of experimental and computational methods should be employed. The choice of method depends on the required accuracy, sample availability, and the specific properties of the compound.

Experimental Approaches

A self-validating experimental workflow is crucial for ensuring the trustworthiness of the obtained pKa values. This involves using orthogonal methods to cross-validate the results.

This is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a standardized acid or base and monitoring the pH as a function of the titrant volume. The pKa is determined from the midpoint of the buffer region of the titration curve.

Experimental Protocol:

  • Sample Preparation: Prepare a 0.01 M solution of 4-(isopropylamino)-4-oxobutanoic acid in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa will be an apparent pKa (pKaapp) and will need to be corrected to an aqueous pKa.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH electrode and an automated titrator.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the carboxylic acid groups have been neutralized. The first derivative of the titration curve can be used to accurately determine the equivalence point.

This method is applicable if the chromophore of the molecule is in close proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 2 to 8).

  • Sample Preparation: Prepare a stock solution of 4-(isopropylamino)-4-oxobutanoic acid and dilute it to a constant concentration in each of the prepared buffers.

  • Spectral Acquisition: Record the UV-Vis spectrum of each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa.

Diagram 2: Experimental Workflow for pKa Determination

workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction Potentiometric Potentiometric Titration Cross_Validation Cross-Validation of Experimental Results Potentiometric->Cross_Validation Spectrophotometric UV-Vis Spectrophotometry Spectrophotometric->Cross_Validation NMR NMR Spectroscopy NMR->Cross_Validation Capillary_Electrophoresis Capillary Electrophoresis Capillary_Electrophoresis->Cross_Validation Final_pKa Final pKa Value(s) Cross_Validation->Final_pKa Quantum_Mechanical Quantum Mechanical Methods Quantum_Mechanical->Final_pKa Empirical Empirical/QSAR Models Empirical->Final_pKa

Caption: A self-validating workflow for pKa determination.

Computational Approaches

Computational methods provide a powerful tool for predicting pKa values and for understanding the underlying electronic effects that govern acidity.

These ab initio methods solve the Schrödinger equation for the molecule to calculate the energies of the protonated and deprotonated species. The pKa can then be calculated from the free energy difference of the ionization reaction.

These methods use established databases of pKa values and quantitative structure-activity relationships (QSAR) to predict the pKa of a new molecule based on its structure. These models are generally faster than quantum mechanical methods but may be less accurate for novel chemical scaffolds.

Significance in a Research and Drug Development Context

The pKa values of 4-(isopropylamino)-4-oxobutanoic acid are critical for:

  • Solubility: The ionization state of the molecule will significantly impact its aqueous solubility. The charged, deprotonated form is generally more soluble in water than the neutral form.

  • Lipophilicity: The partitioning of the molecule between aqueous and lipid phases (logP/logD) is pH-dependent. This is a key parameter for predicting cell membrane permeability and oral absorption.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the molecule are all influenced by its ionization state.

  • Pharmacodynamics: The ability of the molecule to interact with its biological target may be dependent on its protonation state.

Conclusion

References

  • PubChem. 4-(Isopropylamino)-4-oxobutanoic acid. [Link]

  • ZirChrom Separations, Inc. Dissociation Constants Of Organic Acids And Bases. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Utah Tech University. pKa Chart. [Link]

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Exploratory

Literature review of N-isopropylsuccinamic acid derivatives

An In-Depth Technical Guide to N-isopropylsuccinamic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Abstract N-isopropylsuccinamic acid and its derivatives represent a compelling class of sma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-isopropylsuccinamic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

N-isopropylsuccinamic acid and its derivatives represent a compelling class of small molecules with significant, yet underexplored, potential in drug development. As open-ring analogues of N-substituted succinimides, these compounds possess a flexible structure that can be readily modified to tune physicochemical properties and biological activity. This technical guide provides a comprehensive literature review, detailing robust synthetic strategies, key characterization methods, and the emerging biological significance of this scaffold. We will delve into the pro-apoptotic and anticancer activities demonstrated by related succinamic acid derivatives and explore the broader therapeutic landscape, including potential antimicrobial and neuroactive applications suggested by precursor molecules. This document serves as a foundational resource for researchers and scientists in medicinal chemistry and drug discovery, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the structure-activity relationships that govern this promising chemical space.

Introduction: The Succinamic Acid Scaffold in Medicinal Chemistry

Succinamic acids are mono-amido derivatives of the dicarboxylic acid, succinic acid. Their structure provides a unique combination of a terminal carboxylic acid and an amide functional group, separated by a flexible ethylene bridge. This arrangement makes them intriguing candidates for drug design, where they can act as bioisosteres of carboxylic acids or engage in specific hydrogen bonding interactions with biological targets.[1] The substituent on the amide nitrogen plays a critical role in defining the molecule's overall properties. The incorporation of an N-isopropyl group, for instance, can modulate lipophilicity and aqueous solubility, factors that are paramount for optimizing a drug candidate's pharmacokinetic profile.[2]

While the broader class of succinimides has been investigated for analgesic and anticonvulsant properties, the corresponding ring-opened succinamic acids remain a relatively untapped area of research.[3] Recent studies on derivatives such as α-hydroxy succinamic acid have revealed potent anticancer activity, highlighting the therapeutic potential that can be unlocked from this simple yet versatile scaffold.[4] This guide will synthesize the current knowledge, focusing on the synthesis, characterization, and biological evaluation of N-isopropylsuccinamic acid derivatives as a representative example of this chemical family.

Synthetic Strategies: From Anhydride to Amic Acid

The most direct and widely adopted method for synthesizing N-substituted succinamic acids proceeds through a two-step sequence involving the formation and subsequent ring-opening of an N-substituted succinimide intermediate. This approach is efficient, versatile, and utilizes readily available starting materials.

Core Synthetic Pathway

The synthesis begins with the reaction of succinic anhydride with a primary amine—in this case, isopropylamine. This reaction forms the intermediate N-isopropylsuccinamic acid, which is then cyclized via dehydration to yield N-isopropylsuccinimide. The final step involves the controlled hydrolysis of the imide ring to yield the target N-isopropylsuccinamic acid. A more direct, though often lower-yielding, approach involves the direct reaction of the amine with the anhydride without isolation and subsequent hydrolysis of the imide. However, the two-step synthesis via the succinimide intermediate often provides a purer final product.[3][5]

A novel and efficient method involves the initial synthesis of N-substituted succinimides, which can then be ring-opened. For the synthesis of the succinimide, the reaction of succinic anhydride with an amine in the presence of a mild dehydrating agent like polyphosphate ester (PPE) has been shown to be effective, even for sensitive substrates.[5]

G SA Succinic Anhydride + Isopropylamine P1 SA->P1 IM N-isopropylsuccinimide (Intermediate) P2 IM->P2 HA N-isopropylsuccinamic Acid (Target Compound) P1->IM Step 1: Imidization (e.g., heat, Ac₂O, or PPE) P2->HA Step 2: Imide Ring Opening (Hydrolysis)

Caption: General workflow for the synthesis of N-isopropylsuccinamic acid.
Experimental Protocol: Synthesis of N-isopropylsuccinimide (Intermediate)

This protocol describes the formation of the N-substituted succinimide, a critical intermediate for the synthesis of many derivatives.[5]

Materials:

  • Succinic anhydride

  • Isopropylamine

  • Chloroform

  • Polyphosphate ester (PPE)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in chloroform.

  • Add isopropylamine (1.0 eq) to the solution and stir at room temperature for 1-2 hours. An intermediate amido acid will form.

  • Add polyphosphate ester (PPE) as a mild cyclodehydration reagent to the reaction mixture.[5] The use of PPE is advantageous as it avoids the high temperatures or harsh reagents like acetic anhydride that can cause side reactions.[5]

  • Stir the mixture at room temperature, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-isopropylsuccinimide.

  • Purify the product by washing with cold methanol to remove unreacted starting materials and byproducts.[5]

Experimental Protocol: Ring-Opening to N-isopropylsuccinamic Acid

Materials:

  • N-isopropylsuccinimide

  • Sodium hydroxide (or other base)

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve the synthesized N-isopropylsuccinimide (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature. The progress of the imide ring hydrolysis can be monitored by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution with hydrochloric acid to a pH of ~2-3 to protonate the carboxylate, causing the N-isopropylsuccinamic acid to precipitate.

  • Collect the precipitate by filtration, or if it remains in solution, extract the product with ethyl acetate.

  • Wash the organic extracts with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product, N-isopropylsuccinamic acid.

  • The product can be further purified by recrystallization if necessary.

Physicochemical Properties and Analytical Characterization

The identity and purity of synthesized N-isopropylsuccinamic acid derivatives are confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and two distinct signals for the methylene protons of the succinate backbone, typically appearing as triplets.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbons (amide and carboxylic acid), the aliphatic carbons of the succinate chain, and the carbons of the N-isopropyl group.

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound, typically by observing the [M+H]⁺ or [M+Na]⁺ ions.[5]

  • FT-IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch, C=O stretches for both the amide and carboxylic acid groups, and the O-H stretch of the carboxylic acid.

The isopropyl group generally enhances a compound's solubility in organic solvents and can improve its overall solubility profile for biological assays and formulation.[2]

Biological Activities and Therapeutic Potential

While direct biological data on N-isopropylsuccinamic acid is limited, studies on closely related analogues provide a strong rationale for its investigation in several therapeutic areas.

Anticancer and Pro-Apoptotic Effects

A seminal study on α-hydroxy succinamic acid (α-HSA), isolated from the fruit pulp of Eugenia jambolana, demonstrated significant therapeutic potential against human head and neck cancer cells (SCC4).[4] This derivative exhibited potent antiproliferative action and was found to modulate key regulators of apoptosis.[4]

Mechanism of Action: Treatment of cancer cells with α-HSA led to:

  • Upregulation of Pro-Apoptotic Genes: A significant increase in the mRNA expression of tumor suppressor p53, its downstream target p21 (a cell cycle inhibitor), and the pro-apoptotic protein Bax was observed.[4]

  • Downregulation of Anti-Apoptotic Genes: Concurrently, the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in tumors, was significantly reduced.[4]

This coordinated regulation of gene expression shifts the cellular balance towards apoptosis, leading to the selective death of cancer cells.

G HSA α-hydroxy succinamic acid p53 p53 HSA->p53 Upregulates Survivin Survivin HSA->Survivin Downregulates p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycle Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis Bax->Apoptosis Survivin->Apoptosis

Caption: Apoptotic pathway modulation by a succinamic acid derivative.[4]

Table 1: Gene Expression Changes in SCC4 Cancer Cells Treated with α-HSA [4]

GeneFunctionEffect of α-HSAImplication
p53 Tumor SuppressorUpregulatedPromotes apoptosis and cell cycle arrest
p21 Cell Cycle InhibitorUpregulatedHalts cell proliferation
Bax Pro-ApoptoticUpregulatedInitiates mitochondrial apoptosis pathway
Survivin Apoptosis InhibitorDownregulatedRemoves block on apoptosis
Potential as Enzyme Inhibitors

The structural similarity of succinamic acids to hydroxamic acids suggests they could be explored as inhibitors of metalloenzymes. Hydroxamic acids are a well-known class of compounds that inhibit enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), both of which are important targets in cancer therapy.[5] The synthesis of succinamic acids often proceeds through the same N-substituted succinimide intermediates used to create these potent hydroxamic acid inhibitors, making it a logical next step to screen N-isopropylsuccinamic acid and its analogues against these enzyme families.[5]

Other Potential Biological Activities
  • Antimicrobial Activity: While succinimides themselves show limited antimicrobial effects, N-acylated derivatives of other heterocyclic scaffolds have demonstrated significant antibacterial and antifungal activity.[3][6] The N-isopropylsuccinamic acid scaffold could be a valuable fragment for designing novel antimicrobial agents.

  • Actoprotective and Antioxidant Effects: Other derivatives of succinic acid have been shown to possess antihypoxic, antioxidant, and mitoprotective properties, suggesting a role in protecting cells from oxidative stress and improving energy metabolism.[7]

Structure-Activity Relationships (SAR) and Drug Development

The N-isopropylsuccinamic acid scaffold offers several points for modification to optimize biological activity and drug-like properties.

  • The N-Substituent: The isopropyl group provides a balance of lipophilicity and size. Exploring other alkyl or aryl substituents at this position is a key strategy for modulating potency and selectivity. For example, larger or more complex groups could provide additional interactions with a target's binding pocket.

  • The Succinate Backbone: The ethylene bridge can be substituted to introduce chirality or rigidity, which could orient the terminal functional groups for optimal binding and potentially improve efficacy.

  • The Carboxylic Acid: The terminal carboxylate is crucial for aqueous solubility and can form key ionic or hydrogen bond interactions with protein targets. This group can also be esterified to create prodrugs, potentially improving oral bioavailability.[8]

Future Directions

The field of N-isopropylsuccinamic acid derivatives is ripe for exploration. Future research should focus on:

  • Library Synthesis: Synthesizing and screening a diverse library of N-alkyl and N-aryl succinamic acids to build a comprehensive SAR profile.

  • Target Identification: Elucidating the specific molecular targets responsible for the observed anticancer effects.

  • Enzyme Inhibition Screening: Evaluating these compounds against key enzyme targets in oncology and inflammation, such as HDACs, MMPs, and kinases.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to determine their suitability for in vivo studies.

Conclusion

N-isopropylsuccinamic acid derivatives are a promising, accessible, and versatile class of compounds for drug discovery. Rooted in simple, robust chemistry, this scaffold has already shown significant potential in oncology through the pro-apoptotic activity of its analogues. By leveraging the foundational knowledge of related succinimides and hydroxamic acids, and by systematically exploring the structure-activity relationships of the N-substituent and backbone, researchers can unlock the full therapeutic potential of this valuable chemical entity. This guide provides the strategic framework and technical foundation necessary to advance these compounds from the laboratory to clinical consideration.

References

[5] A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [6] Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC. [9] (PDF) A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. [1] N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. John Wiley & Sons A/S. [4] Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. PMC. [3] Synthesis and pharmacological activity of N-substituted succinimide analogs. ResearchGate. [2] Isopropyl Group Solubility: Effects on Drug Formulation. Patsnap Eureka. [8] Amino Acids in the Development of Prodrugs. MDPI. [7] [Mechanisms of actoprotective action of succinic acid's derivatives]. PubMed.

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Foundational

Safety Data Sheet (SDS) and toxicity of 4-(Isopropylamino)-4-oxobutanoic acid

An In-depth Technical Guide on the Safety and Toxicity Assessment of 4-(Isopropylamino)-4-oxobutanoic acid Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Safety and Toxicity Assessment of 4-(Isopropylamino)-4-oxobutanoic acid

Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. 4-(Isopropylamino)-4-oxobutanoic acid is a compound for which extensive, peer-reviewed safety and toxicity data is not publicly available. This guide, therefore, provides a predicted Safety Data Sheet (SDS) based on the chemical properties of its functional groups and offers a comprehensive framework for its toxicological assessment based on established scientific principles and regulatory guidelines. The information herein should not be considered a substitute for empirical testing.

Introduction to 4-(Isopropylamino)-4-oxobutanoic acid

4-(Isopropylamino)-4-oxobutanoic acid is a chemical compound with the molecular formula C₇H₁₃NO₃. Its structure features a butanoic acid backbone with an N-isopropyl amide group at the 4-position. While specific applications are not widely documented in public literature, its bifunctional nature—possessing both a carboxylic acid and an amide group—suggests potential utility as a building block in organic synthesis, as a ligand in coordination chemistry, or as a scaffold in the design of bioactive molecules. Given its novelty and the lack of established safety data, a thorough understanding of its potential hazards and a systematic approach to its toxicological evaluation are paramount for any research or development activities.

Predicted Safety Data Sheet (SDS)

This SDS is a predictive assessment based on the known hazards of carboxylic acids and N-substituted amides.

SECTION 1: IDENTIFICATION

  • Product Name: 4-(Isopropylamino)-4-oxobutanoic acid

  • Synonyms: 4-oxo-4-(propan-2-ylamino)butanoic acid; 3-[(propan-2-yl)carbamoyl]propanoic acid[1]

  • CAS Number: 6622-04-4[1]

  • Molecular Formula: C₇H₁₃NO₃[1]

  • Molecular Weight: 159.18 g/mol [1]

  • Chemical Structure:

SECTION 2: HAZARD(S) IDENTIFICATION

  • Predicted GHS Classification:

    • Skin Corrosion/Irritation: Category 2

    • Serious Eye Damage/Eye Irritation: Category 2A

    • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

  • Pictogram:

  • Signal Word: Warning

  • Predicted Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

  • Substance: 4-(Isopropylamino)-4-oxobutanoic acid

  • Purity: Assumed to be >95% for laboratory-grade material.

SECTION 4: FIRST-AID MEASURES

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

SECTION 5: FIRE-FIGHTING MEASURES

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions (carbon monoxide, carbon dioxide, nitrogen oxides).

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

SECTION 6: ACCIDENTAL RELEASE MEASURES

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

SECTION 7: HANDLING AND STORAGE

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5][6]

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.[7]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Engineering Controls: Handle in a fume hood. Eyewash stations and safety showers should be available.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields or goggles.[5]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5][6]

    • Respiratory Protection: A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

PropertyValueSource
Molecular Weight159.18 g/mol PubChem[1]
XLogP3-AA-0.2PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count4PubChem[1]

SECTION 10: STABILITY AND REACTIVITY

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.

SECTION 11: TOXICOLOGICAL INFORMATION

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Predicted to be irritating based on the carboxylic acid moiety.

  • Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

In-depth Toxicity Assessment: A Predictive and Methodological Framework

Given the absence of empirical toxicological data for 4-(Isopropylamino)-4-oxobutanoic acid, a structured, tiered approach to its evaluation is necessary. This section outlines the standard methodologies that should be employed to characterize its toxicity profile, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Assessment

The first step in toxicological evaluation is to determine the potential for a substance to cause adverse effects after a single exposure.[8] The OECD provides several guidelines for acute oral toxicity testing, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[1][9]

This method is efficient in terms of animal use and allows for the estimation of an LD₅₀ with a confidence interval.[10]

  • Animal Model: Healthy, young adult female rats are typically used.[9]

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

  • Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Dosing: A single animal is dosed by oral gavage. The initial dose is selected based on any available information or, in the absence of data, a default starting dose is used.

  • Observation: The animal is observed for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for 14 days.[10]

  • Sequential Dosing: Subsequent animals are dosed at 48-hour intervals. If an animal survives, the next animal is dosed at a higher level. If an animal dies, the next is dosed at a lower level.[10]

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.[10]

Acute_Toxicity_Workflow cluster_loop Iterative Dosing start Start: Select Initial Dose dose_animal Dose Single Animal start->dose_animal observe Observe for 14 Days dose_animal->observe outcome Outcome? observe->outcome survived Survived outcome->survived Yes died Died outcome->died No end Calculate LD50 outcome->end Sufficient Data increase_dose Increase Dose survived->increase_dose decrease_dose Decrease Dose died->decrease_dose increase_dose->dose_animal decrease_dose->dose_animal

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are rapid, cost-effective, and reduce the need for animal testing.[11] They are crucial for early-stage screening of a compound's potential to cause cell death.[11] The MTT assay is a widely used colorimetric assay to assess cell viability.[12]

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(Isopropylamino)-4-oxobutanoic acid. Include vehicle-only and untreated controls. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow plate_cells Plate Cells in 96-well Plate add_compound Add Test Compound at Various Concentrations plate_cells->add_compound incubate_24h Incubate for 24-72h add_compound->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add Solubilization Agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: General Workflow of an MTT Cytotoxicity Assay.

Genotoxicity Assessment

Genotoxicity testing is essential to identify compounds that can cause genetic damage, which may lead to cancer or heritable diseases.[13][14] A standard battery of tests is required to assess different genotoxic endpoints.[13][15]

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid.[14]

  • Bacterial Strains: Use a set of standard tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure:

    • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The mixture is incubated before being mixed with the top agar and plated.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow prepare_mix Prepare Mixture: Test Compound + Bacterial Strain ± S9 Mix incubate_mix Pre-incubation (Optional) prepare_mix->incubate_mix plate_mix Mix with Top Agar and Pour onto Minimal Agar Plates incubate_mix->plate_mix incubate_plates Incubate Plates for 48-72h plate_mix->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_results Analyze for Dose-Dependent Increase count_colonies->analyze_results

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Conclusion

4-(Isopropylamino)-4-oxobutanoic acid is a compound with limited publicly available safety and toxicity information. The predictive SDS provided in this guide serves as a starting point for safe handling practices, highlighting the need for caution, particularly regarding skin and eye contact. For any application involving this compound, a systematic toxicological evaluation is essential. The methodologies outlined for acute toxicity, in vitro cytotoxicity, and genotoxicity, based on OECD guidelines, provide a robust framework for generating the necessary data to perform a comprehensive risk assessment. Researchers and drug development professionals must adhere to these established protocols to ensure safety and regulatory compliance.

References

  • PubChem. 4-(Isopropylamino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

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  • Italian National Institute of Health (ISS). OECD Test Guidelines for Genetic Toxicology. [Link]

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  • UK Animals in Science. Genotoxicity. [Link]

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  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

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  • OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • National Toxicology Program. OECD GUIDELINE FOR TESTING OF CHEMICALS - Acute Oral Toxicity – Acute Toxic Class Method. [Link]

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Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 4-(Isopropylamino)-4-oxobutanoic Acid

Foreword: Unveiling the Potential of a Structurally Intriguing Molecule To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the largely...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Structurally Intriguing Molecule

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the largely unexplored biological landscape of 4-(Isopropylamino)-4-oxobutanoic acid. This molecule, a derivative of the key metabolic intermediate succinic acid, presents a compelling case for investigation. While its existence is documented, its functional role in biological systems remains a tabula rasa.[1] This guide is structured not as a review of established facts, but as a strategic roadmap for the systematic evaluation of its potential bioactivities. Our approach is grounded in the principles of chemical analogy and logical progression, starting from broad, high-throughput in vitro screenings and moving towards more focused mechanistic and in vivo studies. We will delve into the causality behind our experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

Molecular Profile and Rationale for Investigation

4-(Isopropylamino)-4-oxobutanoic acid, also known as N-isopropylsuccinamic acid, possesses a simple yet intriguing structure. It is an N-substituted derivative of succinamic acid, which itself is the monoamide of succinic acid. The parent molecule, succinic acid, is a pivotal player in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle and has emerged as a significant signaling molecule.[2] The introduction of an isopropylamino group in place of one of the carboxylic acid hydroxyls of succinic acid introduces several key modifications:

  • Altered Polarity and Lipophilicity: The amide linkage and the isopropyl group reduce the overall polarity and increase the lipophilicity compared to succinic acid. This could influence its ability to cross cellular membranes and interact with hydrophobic pockets in proteins.

  • Hydrogen Bonding Capabilities: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling potential interactions with biological targets that differ from the dual carboxylic acid groups of succinate.

  • Steric Hindrance: The branched isopropyl group introduces steric bulk, which can influence binding affinity and selectivity for potential protein targets.[3]

Given these structural features, and the known biological roles of succinate and other N-substituted succinimides (which have demonstrated antibacterial and antioxidant properties), we hypothesize that 4-(Isopropylamino)-4-oxobutanoic acid may exhibit one or more of the following biological activities:

  • Metabolic Modulation: Interference with or mimicry of succinate-mediated pathways.

  • Antimicrobial Effects: Inhibition of microbial growth.

  • Enzyme Inhibition: Targeting enzymes that recognize small dicarboxylic acids or their derivatives.

  • Anti-inflammatory Properties: Modulation of inflammatory pathways.

This guide will now lay out a comprehensive experimental plan to systematically investigate these hypotheses.

Synthesis of 4-(Isopropylamino)-4-oxobutanoic acid

To ensure a consistent and well-characterized supply of the test compound for biological screening, a reproducible synthetic route is paramount. A common and straightforward method for the synthesis of N-alkylsuccinamic acids is the ring-opening of succinic anhydride with the corresponding amine.[4]

Synthetic Protocol

Materials:

  • Succinic anhydride

  • Isopropylamine

  • Anhydrous diethyl ether (Et2O) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isopropylamine (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A white precipitate of the product is expected to form.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.

  • If no precipitate forms or to ensure complete recovery, proceed with an aqueous workup. Add 1 M HCl to the reaction mixture to protonate any unreacted amine and the carboxylate of the product.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 4-(Isopropylamino)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Characterization: The identity and purity of the synthesized compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[1]

  • Melting Point Analysis: As a preliminary check of purity.

In Vitro Screening for Biological Activity

The initial phase of investigation should focus on a broad in vitro screening to identify potential biological activities. This approach allows for a rapid and cost-effective assessment of the compound's potential across multiple domains.

Antimicrobial Activity Screening

The structural similarity to N-alkylsuccinimides, which have shown antimicrobial properties, warrants an initial screen for antibacterial and antifungal activity.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-(Isopropylamino)-4-oxobutanoic acid in a suitable solvent (e.g., DMSO or sterile water, depending on solubility).

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus niger) should be used.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism in media without compound) and negative (media only) controls.

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Summary of Antimicrobial Activity

MicroorganismStrainMIC (µg/mL) of 4-(Isopropylamino)-4-oxobutanoic acidMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin/Amphotericin B)
Staphylococcus aureusATCC 29213
Bacillus subtilisATCC 6633
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Aspergillus nigerATCC 16404
Metabolic Enzyme Activity Assays

Given its structural relationship to succinic acid, a key metabolite, it is crucial to assess its impact on enzymes involved in central carbon metabolism.[2]

Experimental Protocol: Succinate Dehydrogenase (SDH/Complex II) Activity Assay

Succinate dehydrogenase is a key enzyme in both the TCA cycle and the electron transport chain, oxidizing succinate to fumarate.

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells) using differential centrifugation.

  • Assay Principle: The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of phenazine methosulfate (PMS).

  • Assay Procedure:

    • In a cuvette, combine isolated mitochondria, assay buffer (e.g., potassium phosphate buffer), and the electron acceptors (DCPIP and PMS).

    • Add varying concentrations of 4-(Isopropylamino)-4-oxobutanoic acid to the cuvettes.

    • Initiate the reaction by adding the substrate, sodium succinate.

    • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation: Inhibition of Succinate Dehydrogenase

CompoundIC50 (µM)
4-(Isopropylamino)-4-oxobutanoic acid
Malonate (Positive Control Inhibitor)
Anti-inflammatory Activity Screening

Many small molecules with carboxylic acid or amide moieties exhibit anti-inflammatory properties. A primary mechanism for this is the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, assay buffer, and TMPD.

    • Add varying concentrations of 4-(Isopropylamino)-4-oxobutanoic acid.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation: COX Enzyme Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-(Isopropylamino)-4-oxobutanoic acid
Ibuprofen (Positive Control)

Mechanistic Studies and Pathway Analysis

Should the initial in vitro screenings yield positive results in any of the above areas, the next logical step is to delve into the mechanism of action.

Elucidating the Mechanism of Antimicrobial Action

If the compound shows significant antimicrobial activity, further studies are required to determine if it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and to identify its cellular target.

Experimental Workflow for Antimicrobial Mechanism of Action

Antimicrobial_MoA_Workflow start Positive MIC Result mbc Minimum Bactericidal Concentration (MBC) Assay start->mbc Determine cidality membrane Membrane Permeability Assay (e.g., SYTOX Green) start->membrane Investigate cellular targets time_kill Time-Kill Kinetic Assay mbc->time_kill macromolecule Macromolecular Synthesis Assay (DNA, RNA, Protein, Peptidoglycan) membrane->macromolecule target_id Target Identification (e.g., Affinity Chromatography, Proteomics) macromolecule->target_id conclusion Elucidated Mechanism of Action target_id->conclusion Metabolic_Signaling_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC_Complex_II Complex II ETC_Downstream Downstream ETC (Complexes III, IV) ETC_Complex_II->ETC_Downstream e- transfer ATP_Synthase ATP Synthase (Complex V) ETC_Downstream->ATP_Synthase Proton gradient ATP ATP Production ATP_Synthase->ATP Compound 4-(Isopropylamino)-4-oxobutanoic acid Compound->SDH Inhibition?

Caption: Hypothesized inhibition of succinate dehydrogenase by the test compound.

In Vivo Evaluation

Positive and well-characterized in vitro activity would justify progression to in vivo models to assess efficacy and safety. The choice of the in vivo model will be dictated by the most promising in vitro results.

  • For Antimicrobial Activity: A murine model of systemic or localized infection (e.g., a thigh infection model for S. aureus) would be appropriate to evaluate the compound's ability to reduce bacterial burden.

  • For Anti-inflammatory Activity: A carrageenan-induced paw edema model in rats can be used to assess acute anti-inflammatory effects.

  • For Metabolic Modulation: If the compound shows potent inhibition of a key metabolic enzyme, its effects could be explored in a relevant disease model, such as a cancer xenograft model, where metabolic reprogramming is a hallmark.

Conclusion and Future Directions

This technical guide has outlined a systematic and logical approach to exploring the potential biological activities of 4-(Isopropylamino)-4-oxobutanoic acid. By starting with broad in vitro screenings and progressing to more focused mechanistic and in vivo studies, we can efficiently and rigorously characterize the pharmacological profile of this novel compound. The structural relationship to the key metabolite succinic acid provides a strong rationale for this investigation, with the potential to uncover new therapeutic leads in areas such as infectious diseases, inflammation, and metabolic disorders. The path forward is one of careful experimentation and open-minded inquiry, and we are optimistic about the potential discoveries that lie ahead.

References

  • 4-(Isopropylamino)-4-oxobutanoic acid | C7H13NO3 | CID 245007 - PubChem. National Center for Biotechnology Information. [Link]

  • Succinic acid - Wikipedia. Wikimedia Foundation. [Link]

  • Succinic acid and its derivatives: Fermentative production using sustainable industrial agro-food by-products and its applications in the food industry - ResearchGate. ResearchGate. [Link]

  • Overview - ECHA CHEM. European Chemicals Agency. [Link]

  • Synthesis of (1) 4-Butylamino-4-oxobutanoic acid - PrepChem.com. PrepChem.com. [Link]

  • Comparing Isopropyl vs N-propyl: Biological Activity - Patsnap Eureka. Patsnap. [Link]

  • Methods for obtaining and using succinic acid in the food industry: A Scoping Review. ResearchGate. [Link]

  • 4-(propylamino)-4-oxobutanoic acid - CAS 61283-60-1. Moshang Chemical. [Link]

  • BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS N. YA. Levchyck, AV Liubinska, NV Skrypchenko - SciSpace. SciSpace. [Link]

  • Biosynthetic Pathway and Metabolic Engineering of Succinic Acid - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex | Request PDF - ResearchGate. ResearchGate. [Link]

  • Antibacterial activity of N-alkylsuccinimides 1-6 - ResearchGate. ResearchGate. [Link]

  • Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC. National Center for Biotechnology Information. [Link]

  • Water absorbing and antibacterial properties of N-isopropyl acrylamide grafted and collagen/chitosan immobilized polypropylene nonwoven fabric and its application on wound healing enhancement - PubMed. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives - ResearchGate. ResearchGate. [Link]

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Foundational

4-(Isopropylamino)-4-oxobutanoic Acid: A Bifunctional Intermediate for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-(Isopropylamino)-4-oxobutanoic acid, also known as N-isopropylsuccinamic acid, is a bifunctional organic molecule fea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropylamino)-4-oxobutanoic acid, also known as N-isopropylsuccinamic acid, is a bifunctional organic molecule featuring both a carboxylic acid and an amide group. While not a widely documented key starting material for major commercial drugs, its structure represents a valuable class of intermediates in medicinal chemistry. This guide provides a comprehensive technical overview, including a robust synthesis protocol, detailed characterization data, analytical control strategies, and an exploration of its potential applications as a scaffold or linker in the development of novel therapeutic agents. The methodologies and principles discussed are grounded in established organic and analytical chemistry, providing a practical framework for researchers.

Introduction: The Role of Bifunctional Intermediates

In the landscape of drug discovery and development, the efficient construction of complex molecules is paramount. Pharmaceutical intermediates are the molecular building blocks that form the backbone of active pharmaceutical ingredients (APIs). Among these, bifunctional intermediates—molecules containing two distinct reactive functional groups—are of particular importance. They offer a strategic advantage, allowing for sequential and controlled chemical modifications.

4-(Isopropylamino)-4-oxobutanoic acid (Figure 1) is a prime example of such a molecule. It is a derivative of succinic acid, a naturally occurring compound involved in the citric acid cycle.[1][2] Its structure incorporates:

  • A carboxylic acid group, which can be readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.[3][4]

  • A stable secondary amide group, which provides a point of structural diversity and influences the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity.

This dual functionality makes it a potential candidate for use as a linker to connect two different molecular fragments or as a foundational scaffold upon which to build more complex structures.

Figure 1. Chemical Structure of 4-(Isopropylamino)-4-oxobutanoic acid

Caption: Structure of 4-(Isopropylamino)-4-oxobutanoic acid.

Synthesis and Purification

The most direct and reliable synthesis of N-substituted succinamic acids like 4-(isopropylamino)-4-oxobutanoic acid is through the ring-opening of succinic anhydride with the corresponding amine.[5][6] This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis

Reaction Scheme: Succinic Anhydride + Isopropylamine → 4-(Isopropylamino)-4-oxobutanoic acid

Materials:

  • Succinic Anhydride (≥99%)

  • Isopropylamine (≥99%)

  • Dichloromethane (DCM), ACS Grade

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (10.0 g, 0.1 mol) in 100 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Amine Addition: While stirring vigorously, slowly add isopropylamine (8.5 mL, 0.1 mol) dropwise to the cooled solution over 20-30 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. A white precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the crude product with 20 mL of cold dichloromethane to remove any unreacted starting materials.

  • Acid-Base Workup (Purification): Transfer the solid to a beaker and dissolve it in 100 mL of deionized water. Adjust the pH to ~2 with 1 M HCl to ensure the carboxylic acid is fully protonated.

  • Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the pure product as a white solid.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₃NO₃PubChem[7]
Molecular Weight 159.18 g/mol PubChem[7]
Appearance White crystalline solidPredicted
XLogP3 -0.2PubChem[7]
Hydrogen Bond Donors 2PubChem[7]
Hydrogen Bond Acceptors 3PubChem[7]
Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.1 (s, 1H, -COOH), ~7.8 (d, 1H, -NH-), ~3.8 (m, 1H, -CH(CH₃)₂), ~2.4 (t, 2H, -CH₂-COOH), ~2.3 (t, 2H, -CH₂-CONH-), ~1.0 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~174.5 (-COOH), ~171.0 (-CONH-), ~40.5 (-CH(CH₃)₂), ~30.5 (-CH₂-), ~29.0 (-CH₂-), ~22.5 (-CH₃).

  • FT-IR (ATR, cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (broad O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1640 (Amide I band, C=O stretch), ~1550 (Amide II band, N-H bend).

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₇H₁₂NO₃⁻: 158.08.

Analytical Control Strategy

A robust analytical method is required to ensure the quality, purity, and consistency of the intermediate batch-to-batch. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[8][9]

HPLC Method for Purity Assessment
ParameterConditionRationale
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to elute both polar impurities and the less polar product effectively.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmAmides and carboxylic acids show absorbance at low UV wavelengths.
Injection Volume 10 µLStandard volume for analytical HPLC.

This method allows for the quantification of the main peak (the product) and the detection of any impurities, such as unreacted succinic anhydride or side products.

Application in Medicinal Chemistry

The true value of 4-(isopropylamino)-4-oxobutanoic acid lies in its potential for synthetic elaboration. The carboxylic acid and amide groups serve as handles for further chemical reactions.

Role as a Molecular Linker

The most common application for intermediates with this structure is in amide coupling reactions.[11][12] The carboxylic acid can be "activated" using a variety of coupling reagents (e.g., EDC/HOBt, HATU) and then reacted with a primary or secondary amine of another molecule (R-NH₂).[3] This forms a new, larger molecule where the N-isopropylsuccinamic acid moiety acts as a covalent linker.

This strategy is frequently used in:

  • Drug Conjugation: Linking an API to a targeting moiety or a polymer.

  • Fragment-Based Drug Discovery: Connecting two molecular fragments to create a more potent lead compound.

  • PROTAC Development: Serving as a component of the linker that tethers a target-binding ligand to an E3 ligase-binding ligand.

Synthetic Workflow Visualization

The following diagram illustrates the potential synthetic utility of the intermediate. It is first synthesized and then used in a subsequent amide coupling reaction to link to a hypothetical amine-containing molecule, "R-NH₂".

Synthetic_Workflow sub_A Succinic Anhydride process_1 Synthesis (Ring Opening) sub_A->process_1 sub_B Isopropylamine sub_B->process_1 intermediate 4-(Isopropylamino)- 4-oxobutanoic acid process_1->intermediate High Yield process_2 Functionalization (Amide Coupling) intermediate->process_2 sub_C Target Molecule (R-NH₂) sub_C->process_2 sub_D Coupling Reagents (e.g., EDC, HOBt) sub_D->process_2 product Final Conjugated Product process_2->product Forms New Amide Bond

Caption: Synthetic utility of the intermediate in a two-stage process.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Succinic Anhydride (Precursor): Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[13][14][15] Handle in a well-ventilated area or chemical fume hood.[16][17]

  • Isopropylamine (Precursor): Highly flammable liquid and vapor. Causes severe skin burns and eye damage.

  • 4-(Isopropylamino)-4-oxobutanoic acid (Product): As a dicarboxylic acid derivative, it should be handled as a potential irritant. Avoid contact with skin and eyes, and prevent inhalation of dust.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-(Isopropylamino)-4-oxobutanoic acid serves as an excellent model for a class of bifunctional pharmaceutical intermediates. Its straightforward synthesis, well-defined structure, and versatile reactivity make it a valuable tool in the medicinal chemist's arsenal. While its direct application may be specialized, the principles governing its synthesis, analysis, and functionalization are fundamental to the broader field of drug development. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and strategically deploy this and similar intermediates in their research endeavors.

References

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). MDPI. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Guillén, D., Barroso, C. G., & Pérez-Bustamante, J. A. (1994). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. Available at: [Link]

  • Hubert, C., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 245007, 4-(Isopropylamino)-4-oxobutanoic acid. PubChem. Available at: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023). SIELC Technologies. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC Technologies. Available at: [Link]

  • Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC. Available at: [Link]

  • Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. (2026). Persistence Market Research. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • Succinic acid. (n.d.). Wikipedia. Available at: [Link]

  • Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Available at: [Link]

  • Use of succinic acid. (2019). Shenyang East Chemical Science-Tech Co., Ltd. Available at: [Link]

  • Succinic acid – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2025). ResearchGate. Available at: [Link]

  • SUCCINIC ANHYDRIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-(Isopropylamino)-4-oxobutanoic Acid from Succinic Anhydride: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 4-(isopropylamino)-4-oxobutanoic acid, also known as N-isopropylsuccinamic acid. The protocol details the ring-opening amidation of succinic anhy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(isopropylamino)-4-oxobutanoic acid, also known as N-isopropylsuccinamic acid. The protocol details the ring-opening amidation of succinic anhydride with isopropylamine. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a step-by-step procedure, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product.

Introduction

4-(Isopropylamino)-4-oxobutanoic acid is a carboxylic acid and amide-containing molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring both a hydrophilic carboxylic acid group and a lipophilic isopropyl amide group, makes it an interesting building block for the synthesis of more complex molecules with tailored properties. The synthesis route from succinic anhydride and isopropylamine is a straightforward and efficient method, relying on the high reactivity of the cyclic anhydride towards nucleophilic attack by the amine.

Reaction Scheme

Reaction Mechanism

The synthesis of 4-(isopropylamino)-4-oxobutanoic acid proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine on one of the electrophilic carbonyl carbons of succinic anhydride.[1][2] This attack leads to the formation of a tetrahedral intermediate.[1] Subsequently, the ring opens, and a proton is transferred from the amine to the newly formed carboxylate, yielding the final product, N-isopropylsuccinamic acid. This reaction is typically fast and exothermic.[1][2]

Experimental Protocol

This protocol is adapted from a similar synthesis of N-butylsuccinamic acid and is expected to provide good yields of the target compound.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS No.
Succinic anhydride≥99%Sigma-Aldrich108-30-5
Isopropylamine≥99%Sigma-Aldrich75-31-0
Diethyl ether (anhydrous)ACS gradeFisher Scientific60-29-7
Sodium hydroxide (NaOH)ACS gradeVWR1310-73-2
Hydrochloric acid (HCl), concentratedACS gradeVWR7647-01-0
Magnesium sulfate (anhydrous)ACS gradeFisher Scientific7487-88-9

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.2 equivalents) in anhydrous diethyl ether (30 mL).

  • Addition of Succinic Anhydride: To the stirred solution of isopropylamine, add finely powdered succinic anhydride (1.0 equivalent) portion-wise over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at room temperature, using a water bath if necessary.

  • Reaction: After the addition is complete, stir the resulting heterogeneous mixture at room temperature for 1 hour.

  • Work-up - Base Wash: Pour the reaction mixture into a 250 mL separatory funnel containing 10% aqueous sodium hydroxide (10 mL) and diethyl ether (30 mL). Shake the funnel vigorously and allow the layers to separate.

  • Extraction: Separate the layers and extract the ether layer with an additional portion of 10% NaOH (10 mL). Combine the aqueous layers.

  • Wash: Wash the combined aqueous layers with diethyl ether (30 mL) to remove any unreacted starting materials or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice-water bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-(isopropylamino)-4-oxobutanoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Drying: Dry the product under vacuum to a constant weight.

Purification:

The crude product is often of high purity. However, if further purification is required, recrystallization can be performed. A suitable solvent system would likely be a mixture of ethanol and water, or ethyl acetate.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification dissolve Dissolve Isopropylamine in Diethyl Ether add Add Succinic Anhydride dissolve->add stir Stir at Room Temperature add->stir pour Pour into NaOH(aq) and Ether stir->pour extract Extract with NaOH(aq) pour->extract wash Wash with Ether extract->wash acidify Acidify with HCl wash->acidify filter Vacuum Filtration acidify->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize (Optional) dry->recrystallize final_product final_product recrystallize->final_product Final Product

Sources

Application

Application Note: HPLC Method Development for the Quantification of 4-(Isopropylamino)-4-oxobutanoic Acid

Introduction & Mechanistic Context 4-(Isopropylamino)-4-oxobutanoic acid (Molecular Formula: , MW: 159.18 g/mol ) is a polar organic compound frequently monitored as a Pharmaceutical Analytical Impurity (PAI) during drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-(Isopropylamino)-4-oxobutanoic acid (Molecular Formula:


, MW: 159.18  g/mol ) is a polar organic compound frequently monitored as a Pharmaceutical Analytical Impurity (PAI) during drug development[1][2]. Structurally, it is a mono-amide derivative of succinic acid, typically formed via the amidation of succinic anhydride with isopropylamine.

Detecting and quantifying this impurity presents a unique set of analytical challenges. The molecule lacks an extended conjugated


-system, meaning it does not absorb strongly in the standard UV range. Furthermore, its high polarity and the presence of a carboxylic acid moiety (pKa 

4.5) make it prone to poor retention and severe peak tailing on standard reversed-phase columns if the chromatographic environment is not strictly controlled.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for the baseline resolution and quantification of 4-(isopropylamino)-4-oxobutanoic acid.

Method Development Rationale: Causality & Design

To build a method that is not only effective but fundamentally sound, every experimental parameter was chosen based on the physicochemical causality of the analyte. Foundational HPLC methods for related dicarboxylic acids, such as succinic acid, rely heavily on acidic mobile phases and low-wavelength UV detection[3]. We adapt and expand upon these principles.

Mobile Phase pH & Ion Suppression

The Problem: At a neutral pH (e.g., pH 7.0), the carboxylic acid group of 4-(isopropylamino)-4-oxobutanoic acid deprotonates into an anion. This charged state drastically reduces hydrophobic interactions with the stationary phase, causing the analyte to elute near the void volume (


) and interact unpredictably with residual silanols (peak tailing).
The Solution:  We utilize an acidic mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) to achieve a pH of 

2.0. The Causality: By dropping the pH at least two units below the analyte's pKa, the carboxylic acid is fully protonated (neutralized). This ion suppression maximizes hydrophobic partitioning into the stationary phase, ensuring strong retention and sharp, symmetrical peaks.
Column Selection & Phase Collapse Prevention

The Problem: Because the neutralized analyte is still highly polar, it requires a highly aqueous mobile phase (e.g., 95% water) for sufficient retention. Standard C18 columns suffer from "phase collapse" (ligand matting) under these conditions, leading to a sudden and irreversible loss of retention time reproducibility. The Solution: An AQ-C18 (Polar-Embedded or Polar-Endcapped) column is selected. The Causality: The polar functional groups embedded in the alkyl chains of an AQ-C18 column maintain a hydration layer, keeping the stationary phase fully solvated and extended even in 100% aqueous environments.

Detector Selection

Due to the absence of aromatic rings, the primary chromophores are the amide bond and the carboxylic acid. These functional groups exhibit maximum absorbance in the far-UV region. Therefore, UV detection is set to 210 nm .

HPLC_Rationale Analyte 4-(Isopropylamino)-4-oxobutanoic acid (Polar, pKa ~4.5) MP_Neutral Neutral pH Mobile Phase (pH > 5.0) Analyte->MP_Neutral Sub-optimal MP_Acidic Acidic Mobile Phase (0.1% TFA, pH ~2.0) Analyte->MP_Acidic Optimal Outcome_Ionized Analyte Ionized (Anion) Poor Retention & Tailing MP_Neutral->Outcome_Ionized Outcome_Neutral Analyte Protonated (Neutral) Enhanced Hydrophobic Retention MP_Acidic->Outcome_Neutral Col_Standard Standard C18 Column (High Aqueous Conditions) Outcome_Neutral->Col_Standard Sub-optimal Col_AQ AQ-C18 Column (Polar-Embedded) Outcome_Neutral->Col_AQ Optimal Outcome_Collapse Stationary Phase Collapse Loss of Reproducibility Col_Standard->Outcome_Collapse Outcome_Stable Stable Solvation Reproducible RTs Col_AQ->Outcome_Stable Final Robust Validated Method Outcome_Stable->Final

Fig 1: Mechanistic decision tree for the HPLC method development of polar acidic impurities.

Experimental Protocol

Reagents and Materials
  • Analyte Standard: 4-(Isopropylamino)-4-oxobutanoic acid, Pharmaceutical Analytical Impurity grade[2].

  • Resolution Standard: Succinic Acid (Secondary Standard).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), LC-MS grade.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a mixture of Water:ACN (95:5, v/v). Causality note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "strong solvent effect").

Step 2: Standard & Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(isopropylamino)-4-oxobutanoic acid into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • System Suitability (Resolution) Mix: Prepare a solution containing 50 µg/mL of 4-(isopropylamino)-4-oxobutanoic acid and 50 µg/mL of succinic acid in Diluent.

Step 3: Chromatographic Execution Purge the HPLC system, prime the pumps, and equilibrate the AQ-C18 column with the initial gradient conditions (95% A) for at least 20 column volumes until the baseline at 210 nm is stable.

Chromatographic Conditions & Self-Validating Data

To ensure the method acts as a self-validating system , the sequence must begin with the System Suitability Mix. The system proves its resolving power by successfully separating the analyte from its synthetic precursor (succinic acid) before any actual sample data is collected. If the critical resolution (


) falls below 2.0, the run automatically fails, preventing the generation of compromised data.
Table 1: Optimized Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09556 (Linear)
2.01.09556 (Linear)
10.01.040606 (Linear)
12.01.010906 (Linear)
14.01.010906 (Linear)
14.11.09556 (Linear)
20.01.09556 (Linear)
Table 2: System Suitability Test (SST) Requirements
ParameterTarget AnalyteAcceptance CriteriaCausality / Rationale
Retention Time (

)
4-(Isopropylamino)-4-oxobutanoic acid

6.8 min
Confirms stable stationary phase solvation.
Resolution (

)
Analyte vs. Succinic Acid

2.0
Proves the system can separate the impurity from the API/precursor matrix.
Tailing Factor (

)
4-(Isopropylamino)-4-oxobutanoic acid

1.5
Validates effective ion suppression by the acidic mobile phase.
Injection Precision 4-(Isopropylamino)-4-oxobutanoic acid%RSD

2.0% (n=5)
Ensures autosampler and integration reliability.

References

  • PubChem - 4-(Isopropylamino)-4-oxobutanoic acid | C7H13NO3 | CID 245007. National Center for Biotechnology Information. Available at:[Link]

Sources

Method

Application Note: A Systematic Approach to the Recrystallization and Purification of 4-(Isopropylamino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a systematic methodology for the purification of 4-(Isopropylamino)-4-oxobutanoic acid via recrystallization. Reco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a systematic methodology for the purification of 4-(Isopropylamino)-4-oxobutanoic acid via recrystallization. Recognizing the critical role of compound purity in research and development, this document provides not only a step-by-step protocol but also the underlying scientific rationale for procedural choices. It is designed to empower researchers to achieve high-purity crystalline material through a logical, self-validating workflow, from solvent selection to final purity assessment.

Introduction: The Imperative of Purity

4-(Isopropylamino)-4-oxobutanoic acid, a molecule incorporating both a carboxylic acid and a secondary amide functional group, possesses a structural motif of interest in medicinal chemistry and materials science. The biological activity and physicochemical properties of such molecules are intrinsically linked to their purity. Trace impurities can lead to erroneous experimental results, hinder downstream applications, and compromise the integrity of structure-activity relationship (SAR) studies.

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2][3] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities dissolved in the mother liquor.[1][5]

This application note provides a robust framework for developing a tailored recrystallization protocol for 4-(Isopropylamino)-4-oxobutanoic acid, emphasizing a systematic approach to solvent selection and rigorous purity verification.

Understanding the Molecule: Physicochemical Profile

A foundational understanding of the target molecule's properties guides the purification strategy.

  • IUPAC Name: 4-oxo-4-(propan-2-ylamino)butanoic acid

  • Molecular Formula: C₇H₁₃NO₃

  • Molecular Weight: 159.18 g/mol

  • Key Functional Groups: Carboxylic acid, secondary amide

  • Structural Features & Polarity: The presence of both hydrogen bond donors (carboxylic acid -OH, amide -NH) and acceptors (carbonyl oxygens) suggests that polar protic and polar aprotic solvents will be effective at dissolving the compound. The isopropyl group and the three-carbon chain introduce a degree of non-polar character. This duality is key to selecting an appropriate recrystallization solvent.

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the logical flow of the recrystallization process, from initial solvent screening to final purity validation.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Purity Analysis start Impure Solid solvent_screening Solvent Solubility Screening start->solvent_screening dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution Select Solvent hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization collection Crystal Collection (Vacuum Filtration) crystallization->collection washing Washing with Cold Solvent collection->washing drying Drying washing->drying purity_assessment Purity Assessment (TLC, MP, HPLC) drying->purity_assessment pure_product Pure Crystalline Product purity_assessment->pure_product

Caption: A schematic overview of the recrystallization process.

Experimental Protocols

Part I: Systematic Solvent Selection

The success of a recrystallization hinges on the choice of solvent.[4][6] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[1][6]

Protocol for Solubility Screening:

  • Preparation: Place approximately 20-30 mg of crude 4-(Isopropylamino)-4-oxobutanoic acid into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., 0.5 mL increments) from the suggested list below, agitating after each addition. Observe and record the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[7][8]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. If crystals form, it is a promising solvent. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing it in an ice bath.[9]

  • Evaluation: The best solvent will dissolve the compound when hot and yield a good recovery of crystals upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassSpecific SolventRationale for InclusionExpected Outcome
Polar Protic WaterThe carboxylic acid and amide groups may impart some water solubility, especially when hot.Potential for good crystal formation upon cooling.
Ethanol/MethanolCapable of hydrogen bonding; often good solvents for polar organic molecules.[10]Good solubility when hot is likely.
Polar Aprotic AcetoneA good general solvent for many organic compounds.May show high solubility even at room temperature.
Ethyl AcetateA solvent of intermediate polarity.A good candidate for achieving the desired solubility differential.
Solvent Mixtures Ethanol/WaterA common and effective mixture for tuning polarity.[6]The ratio can be adjusted to achieve ideal solubility.
Ethyl Acetate/HexaneA polar/non-polar mixture.Hexane acts as an "anti-solvent" to reduce solubility upon cooling.
Part II: Recrystallization Procedure

This protocol should be adapted based on the optimal solvent identified in Part I.

Materials and Equipment:

  • Crude 4-(Isopropylamino)-4-oxobutanoic acid

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Watch glass

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent in small portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid.[5][11] Using an excess of solvent will decrease the final yield.[9][12]

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[1]

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[5] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][13] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal recovery.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper, or for more efficient drying, place them in a desiccator under vacuum.

Part III: Purity Assessment

A multi-pronged approach to purity analysis provides the most reliable results.

A. Melting Point Determination

  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically 0.5-1°C), whereas impure compounds exhibit a depressed and broadened melting point range.[14][15][16]

  • Protocol:

    • Load a small amount of the dried, purified crystals into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly (1-2°C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

  • Interpretation: A narrow melting point range close to the literature value (if available) is indicative of high purity.[17]

B. Thin-Layer Chromatography (TLC)

  • Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[18][19] A pure compound should ideally appear as a single spot on the TLC plate.[20]

  • Protocol:

    • Dissolve a small amount of the crude material and the recrystallized product in a volatile solvent (e.g., dichloromethane or methanol).

    • Spot both solutions on a TLC plate.

    • Develop the plate in a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Calculate the Retention Factor (Rf) for each spot.

  • Interpretation: The recrystallized product should show a single, distinct spot, while the crude material may show multiple spots.

C. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a highly sensitive technique that separates components of a mixture based on their interactions with a stationary phase in a column under high pressure.[21][22] The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.[23]

  • Protocol (Illustrative):

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV at an appropriate wavelength.

    • Sample Preparation: Dissolve a known concentration of the recrystallized product in the mobile phase.

  • Interpretation: A pure sample will exhibit a single major peak. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Table 2: Hypothetical Purity Assessment Data

Analysis MethodCrude MaterialRecrystallized ProductInterpretation
Melting Point 105-112 °C114-115 °CSharpened and elevated melting point range indicates increased purity.
TLC (Rf) Major spot at 0.4, minor spot at 0.6Single spot at 0.4Removal of the impurity with a higher Rf value.
HPLC Purity 92.5%99.8%Significant increase in purity confirmed by a highly sensitive method.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.[12]- Scratch the inside of the flask with a glass rod or add a seed crystal.[9][12]
Oiling Out The compound's melting point is lower than the boiling point of the solvent, and it is coming out of a concentrated solution.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[24]
Low Recovery - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration.
Crystals Form Too Quickly The solution is too concentrated.Reheat the solution, add a small amount of extra solvent, and cool slowly.[25]

Conclusion

The protocol outlined in this application note provides a comprehensive and logical framework for the successful purification of 4-(Isopropylamino)-4-oxobutanoic acid. By systematically determining the optimal solvent and employing rigorous analytical techniques to verify purity, researchers can be confident in the quality of their material. This self-validating approach not only ensures the integrity of subsequent experiments but also embodies the principles of sound scientific practice.

References

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Stanford University. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of South Alabama. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing & Analysis: Detailed Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography in testing the purity of pharmaceuticals. Retrieved from [Link]

  • Wellesley College. (n.d.). Experiment 6 — Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

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Application

Application Note: 4-(Isopropylamino)-4-oxobutanoic Acid as a Versatile Bidentate Ligand in Coordination Chemistry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the use of 4-(Isopropylamino)-4-oxobutanoic acid as a ligand in coord...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of 4-(Isopropylamino)-4-oxobutanoic acid as a ligand in coordination chemistry. Also known as N-isopropylsuccinamic acid, this molecule possesses both a carboxylic acid and an amide functional group, making it an effective bidentate chelating agent. We present field-proven, step-by-step protocols for the synthesis and characterization of the ligand itself, followed by a general methodology for the synthesis of its transition metal complexes. Furthermore, we detail the essential analytical techniques required to confirm successful coordination and elucidate the structure of the resulting complexes. This guide is intended for researchers in inorganic chemistry, materials science, and drug development who are exploring novel ligand systems for catalysis, model compounds, or metallopharmaceutical design.

Introduction: The Potential of Amic Acid Ligands

4-(Isopropylamino)-4-oxobutanoic acid is a member of the amic acid family, characterized by the presence of both amide and carboxylic acid functionalities. Its structure allows for the deprotonation of the carboxylic acid to form a carboxylate, which, in conjunction with the amide oxygen, can coordinate to a metal center. This chelation typically forms a stable six-membered ring, a favorable conformation in coordination chemistry.[1] The isopropyl group provides steric bulk and influences the solubility of both the free ligand and its metal complexes in various organic solvents. The study of such complexes is vital for understanding fundamental coordination principles and for developing new materials and therapeutic agents. Hydroxamic acids, which are structurally related, are well-known for their ability to chelate metal ions and have found use as inhibitors for metalloenzymes.[2][3]

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
IUPAC Name4-oxo-4-(propan-2-ylamino)butanoic acidPubChem[4]
SynonymsN-isopropylsuccinamic acidPubChem[4]
CAS Number6622-04-4PubChem[4]
Molecular FormulaC₇H₁₃NO₃PubChem[4]
Molecular Weight159.18 g/mol PubChem[4]

Part I: Ligand Synthesis and Characterization

The commercial availability of 4-(Isopropylamino)-4-oxobutanoic acid can be limited, and suppliers often do not provide analytical data, making in-house synthesis and characterization a critical first step.[5] The following protocols are based on established methods for the synthesis of related N-alkyl amic acids.[6][7]

Protocol 1: Synthesis of 4-(Isopropylamino)-4-oxobutanoic Acid

This protocol details the nucleophilic ring-opening of succinic anhydride with isopropylamine.

Causality: The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This opens the anhydride ring to form the thermodynamically stable amic acid product. An acid-base workup is employed to isolate the acidic product.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A Dissolve Succinic Anhydride in Diethyl Ether B Add Isopropylamine dropwise at 0°C A->B C Stir at Room Temperature for 2h B->C D Extract with 10% NaOH(aq) C->D Reaction Mixture E Wash aqueous layer with Ether D->E F Acidify with conc. HCl to pH ~2 E->F G Extract product with Ethyl Acetate F->G H Dry over MgSO₄, Filter, Evaporate G->H I Recrystallize from Ethyl Acetate/Hexane H->I Crude Product J Collect white crystalline solid I->J

Caption: Workflow for the synthesis of the ligand.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (10.0 g, 0.1 mol) in 100 mL of diethyl ether. Cool the flask in an ice bath.

  • Amine Addition: Add isopropylamine (8.6 mL, 0.1 mol) dropwise to the stirred solution over 15 minutes. A white precipitate will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Add 50 mL of 10% aqueous sodium hydroxide solution. Stir until all solids dissolve. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the aqueous layer with 2x30 mL of diethyl ether to remove any unreacted starting materials. Discard the ether layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.

  • Product Extraction: Extract the product from the acidified aqueous layer with 3x50 mL of ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane to afford pure 4-(Isopropylamino)-4-oxobutanoic acid as a white crystalline solid.

Protocol 2: Ligand Characterization

It is imperative to confirm the identity and purity of the synthesized ligand before use.

Table 2: Expected Analytical Data for Ligand Characterization

TechniqueExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~12.1 (s, 1H, -COOH), ~7.8 (d, 1H, -NH-), ~3.8 (m, 1H, -CH(CH₃)₂), ~2.4 (t, 2H, -CH₂COOH), ~2.3 (t, 2H, -CH₂CONH-), ~1.0 (d, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆)δ ~174 (-COOH), ~171 (-CONH-), ~40 (-CH(CH₃)₂), ~31 (-CH₂COOH), ~29 (-CH₂CONH-), ~22 (-CH(CH₃)₂)
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3200-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1640 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend)
Mass Spec. (ESI-)m/z = 158.08 [M-H]⁻

Part II: Metal Complex Synthesis

The deprotonated form of 4-(Isopropylamino)-4-oxobutanoic acid (herein denoted as L⁻) acts as a bidentate, monoanionic ligand. It coordinates through one oxygen of the carboxylate group and the oxygen of the amide carbonyl group.

Caption: Bidentate coordination mode of the ligand.

Protocol 3: General Synthesis of an Octahedral M(II) Complex

This protocol describes a general method for synthesizing a neutral complex with a 1:2 metal-to-ligand ratio, such as [M(L)₂(H₂O)₂], which is common for divalent first-row transition metals.[8][9]

Causality: The ligand is first deprotonated in situ with a stoichiometric amount of base to generate the coordinating anion, L⁻. The subsequent addition of the metal salt allows for the formation of the thermodynamically stable chelate complex. The solvent system (e.g., methanol/water) is chosen to dissolve both the polar metal salt and the deprotonated ligand. Water molecules often occupy the remaining coordination sites to satisfy the metal's preferred coordination number, typically six for an octahedral geometry.[1][10]

Step-by-Step Methodology:

  • Ligand Solution: In a 100 mL flask, suspend the ligand (2.0 mmol) in 30 mL of methanol.

  • Deprotonation: While stirring, add a solution of sodium hydroxide (2.0 mmol in 5 mL of water) dropwise. Stir for 15 minutes until a clear solution is obtained.

  • Metal Addition: In a separate beaker, dissolve a metal(II) salt (e.g., NiCl₂·6H₂O, Co(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O) (1.0 mmol) in 10 mL of water.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex should occur.

  • Reaction: Gently heat the reaction mixture to reflux for 1-2 hours to ensure complete complex formation.

  • Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (3x10 mL), followed by a small amount of cold methanol to remove unreacted starting materials and salts.

  • Drying: Dry the resulting solid in a vacuum desiccator overnight.

Part III: Characterization of Metal Complexes

Characterization is essential to confirm the ligand has coordinated to the metal center and to determine the structure of the resulting complex.

Protocol 4: Physicochemical and Spectroscopic Analysis

Causality: Each technique provides a different piece of the structural puzzle. FT-IR confirms the involvement of the carboxylate and amide groups in bonding by observing shifts in their characteristic vibrational frequencies.[8][11] UV-Vis spectroscopy probes the electronic environment of the d-orbitals of the metal, which is dictated by the coordination geometry. Molar conductivity distinguishes between charged (ionic) and neutral complexes, while magnetic susceptibility counts the unpaired electrons, providing further insight into the metal's oxidation state and geometry.[8]

Table 3: Key Characterization Techniques for a Hypothetical [Ni(L)₂(H₂O)₂] Complex

TechniqueObservation & Interpretation
FT-IR (cm⁻¹)- Disappearance of the broad O-H band (~3200-2500 cm⁻¹).- Shift of the carboxylate C=O stretch from ~1710 cm⁻¹ to ~1600-1580 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric). The large separation (Δν > 200 cm⁻¹) is indicative of monodentate coordination.[12]- Shift of the Amide I band (C=O) to lower frequency (e.g., ~1620 cm⁻¹), indicating coordination via the amide oxygen.- Appearance of new, weak bands in the far-IR region (~550-400 cm⁻¹) assigned to Ni-O stretching vibrations.[8]
UV-Vis (solid-state or solution)For a high-spin d⁸ Ni(II) complex in an octahedral field, three spin-allowed d-d transitions are expected, corresponding to ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P).[9]
Elemental Analysis Calculated for C₁₄H₂₈N₂NiO₈: C, 39.92%; H, 6.70%; N, 6.65%. Experimental values should be within ±0.4%.
Molar Conductivity A low value (<30 Ω⁻¹cm²mol⁻¹) in a solvent like DMF or DMSO indicates a neutral, non-electrolytic complex.[8]
Magnetic Susceptibility The effective magnetic moment (μ_eff) for an octahedral Ni(II) complex is typically in the range of 2.9–3.4 B.M., corresponding to two unpaired electrons.[8]

References

  • Title: 4-(Isopropylamino)-4-oxobutanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of (1) 4-Butylamino-4-oxobutanoic acid Source: PrepChem.com URL: [Link]

  • Title: Electrochemical Properties of some Transition Metal Complexes: Synthesis, Characterization and In-vitro antimicrobial studies Source: Rasayan J. Chem. URL: [Link]

  • Title: 4-(propylamino)-4-oxobutanoic acid Source: Moshang Chemical URL: [Link]

  • Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: MDPI URL: [Link]

  • Title: A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: Beilstein Archives URL: [Link]

  • Title: The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes Source: MDPI URL: [Link]

  • Title: Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)3}+ Fragment and Formation of Hemiaminal Derivatives Source: CORE URL: [Link]

  • Title: Antibacterial cobalt(II), nickel(II) and zinc(II) complexes of nicotinic acid-derived Schiff-bases Source: PubMed URL: [Link]

  • Title: Some Complexes of Zink (II) and Manganese (II) with Schiff Base derived from Nicotinamide, Synthesis and Characterization Source: Journal of University of Babylon for Pure and Applied Sciences URL: [Link]

  • Title: A Review on the Metal Complex of Nickel (Ii) Salicylhydroxamic Acid and its Aniline Adduct Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Some Metal Complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol Source: SciSpace URL: [Link]

  • Title: Synthesis of the succinamic acid (N) and succinimide (O) ligands and their corresponding complexes. Source: ResearchGate URL: [Link]

  • Title: 9.3: Nomenclature and Ligands Source: Chemistry LibreTexts URL: [Link]%3A_Nomenclature_and_Ligands)

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Method

Application Note: Laboratory Scale Synthesis of N-isopropylsuccinamic Acid

Abstract This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis of N-isopropylsuccinamic acid. The protocol is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis of N-isopropylsuccinamic acid. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. We detail a robust and efficient method based on the nucleophilic ring-opening of succinic anhydride with isopropylamine. The document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines critical safety precautions, and describes methods for the purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction & Scientific Background

N-substituted succinamic acids are valuable intermediates in organic synthesis and medicinal chemistry. They serve as versatile building blocks for the creation of more complex molecules, including derivatives of succinimide, which are present in numerous biologically active compounds.[1][2] The synthesis of N-isopropylsuccinamic acid is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic anhydride.

The reaction proceeds via the nucleophilic attack of the primary amine (isopropylamine) on one of the electrophilic carbonyl carbons of succinic anhydride.[3][4] This attack leads to the opening of the five-membered anhydride ring, forming a tetrahedral intermediate which subsequently collapses to yield the final amic acid product, containing both an amide and a carboxylic acid functional group.[4] The reaction is typically rapid and exothermic, proceeding readily under mild conditions to give high yields of the desired product.[5]

Chemical Reaction Mechanism

The formation of N-isopropylsuccinamic acid is a direct and high-yielding process. The mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring.

  • Tetrahedral Intermediate Formation: This attack breaks the π-bond of the carbonyl group, forming a transient, negatively charged tetrahedral intermediate.

  • Ring-Opening and Proton Transfer: The intermediate collapses, reforming the carbonyl double bond and cleaving the acyl-oxygen bond within the anhydride ring. The resulting carboxylate anion then abstracts a proton from the now positively charged ammonium ion to yield the neutral N-isopropylsuccinamic acid.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product SA Succinic Anhydride TI Tetrahedral Intermediate SA->TI 1. Nucleophilic Attack IPA Isopropylamine IPA->TI NIPA N-isopropylsuccinamic acid TI->NIPA 2. Ring-Opening & Proton Transfer

Caption: Reaction mechanism for the synthesis of N-isopropylsuccinamic acid.

Health & Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Succinic Anhydride (CAS: 108-30-5): Harmful if swallowed.[6][7] Causes severe skin burns and eye damage.[6][7][8] May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7][9] Avoid breathing dust.

  • Isopropylamine (CAS: 75-31-0): Extremely flammable liquid and vapor.[10][11][12][13][14] Toxic if swallowed, in contact with skin, or if inhaled.[11][13] Causes severe skin burns and eye damage.[10][11][13] May cause respiratory irritation.[10][12] Keep away from heat, sparks, and open flames.[10][12][14]

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (10 mmol)Notes
Succinic Anhydride108-30-5100.071.00 gPurity ≥99%
Isopropylamine75-31-059.110.85 mLPurity ≥99%, Density = 0.694 g/mL
Ethyl Acetate141-78-688.1120 mLAnhydrous grade recommended
Deionized Water7732-18-518.02As neededFor washing
Hydrochloric Acid (1 M)7647-01-036.46As neededFor acidification and precipitation
Round-bottom flask (50 mL)N/AN/A1
Magnetic stir bar & plateN/AN/A1
Dropping funnel or syringeN/AN/A1For controlled addition
Ice bathN/AN/A1For temperature control
Büchner funnel & filter flaskN/AN/A1For filtration
pH paper or pH meterN/AN/A1For pH adjustment
Step-by-Step Synthesis Procedure
  • Setup: Place 1.00 g (10.0 mmol) of succinic anhydride and a magnetic stir bar into a 50 mL round-bottom flask. Add 10 mL of ethyl acetate to dissolve the solid. Place the flask in an ice bath and stir the solution.

  • Amine Addition: In a separate small beaker or vial, measure 0.85 mL (10.0 mmol) of isopropylamine. Slowly add the isopropylamine dropwise to the stirred succinic anhydride solution over 5-10 minutes using a syringe or dropping funnel. Causality: The reaction is exothermic; slow, cooled addition prevents overheating, which could lead to side reactions or boiling of the solvent.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A white precipitate will likely form during this time.

  • Isolation (Method A - Direct Precipitation): If a significant amount of solid has precipitated, collect the product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethyl acetate (approx. 5 mL) to remove any unreacted starting materials.

  • Isolation (Method B - Acidification): If little or no solid precipitates, transfer the reaction mixture to a separatory funnel. Wash the organic layer with 10 mL of deionized water. Add 1 M HCl dropwise to the aqueous layer until the pH is approximately 2, which will precipitate the carboxylic acid product. Collect the white solid by vacuum filtration.

  • Drying: Dry the collected white solid product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Determine the yield, melting point, and characterize the product using IR and NMR spectroscopy.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Succinic Anhydride in Ethyl Acetate B 2. Cool solution in ice bath A->B C 3. Add Isopropylamine dropwise B->C D 4. Stir at Room Temp for 1 hour C->D E 5. Isolate product via filtration D->E F 6. Wash with cold solvent E->F G 7. Dry under vacuum F->G H 8. Determine Yield, Melting Point, IR, NMR G->H

Caption: Experimental workflow for the synthesis of N-isopropylsuccinamic acid.

Product Characterization

The identity and purity of the synthesized N-isopropylsuccinamic acid should be confirmed through physical and spectroscopic methods.

Physical Properties & Expected Characterization Data
ParameterExpected Result
Appearance White crystalline solid
Yield Typically >90%
Melting Point 116-118 °C
IR (KBr, cm⁻¹) ~3300 (N-H stretch), 3200-2500 (broad O-H stretch), ~1700 (C=O acid), ~1640 (C=O amide I), ~1550 (N-H bend, amide II)
¹H NMR (DMSO-d₆, δ ppm) ~12.1 (s, 1H, COOH), ~7.8 (d, 1H, NH), ~3.8 (septet, 1H, CH), ~2.3 (m, 4H, CH₂CH₂), ~1.0 (d, 6H, CH(CH₃)₂)
¹³C NMR (DMSO-d₆, δ ppm) ~174 (COOH), ~171 (C=O amide), ~40 (CH), ~31 (CH₂), ~29 (CH₂), ~22 (CH₃)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.[15]

Discussion

The described protocol provides a reliable and straightforward method for synthesizing N-isopropylsuccinamic acid. The choice of ethyl acetate as a solvent is advantageous as it is relatively non-polar, allowing the more polar product to precipitate out of the solution upon formation, simplifying the purification process. The reaction is generally clean, with minimal side products. The primary purification step involves washing the precipitated product to remove any soluble, unreacted starting materials. Should the product remain in solution, an acid-base workup can be employed to selectively precipitate the carboxylic acid. The high atom economy and mild reaction conditions make this an efficient laboratory-scale synthesis.

References

  • ChemicalBook. (n.d.). Isopropylamine - Safety Data Sheet.
  • ECHEMI. (n.d.). Succinic anhydride SDS, 108-30-5 Safety Data Sheets.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Succinic Anhydride.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Isopropylamine.
  • CDH Fine Chemical. (n.d.). Succinic Anhydride CAS No 108-30-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2015, April 9). ISOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 75-31-0 MSDS.
  • TCI Chemicals. (2025, November 14). SAFETY DATA SHEET - Isopropylamine.
  • Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18022 Dodecenyl Succinic Anhydride (DDSA).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Isopropylamine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet - Succinic anhydride.
  • Spectrum Chemical. (2022, March 1). SAFETY DATA SHEET - Isopropyl Alcohol.
  • Ricca Chemical Company. (2026, January 8). Safety Data Sheet - Isopropyl Alcohol.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Succinamic acid.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - N-Succinimidyl acetate.
  • Popova, E. A., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3783.
  • NIST. (n.d.). Succinic acid, isopropyl-. NIST Chemistry WebBook.
  • Ramirez, C. A. G., et al. (2021). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
  • Organic Syntheses. (n.d.). Succinic anhydride. Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Succinic anhydride.
  • Chemistry Stack Exchange. (2017, December 17). Product of primary amine and acid anhydride.
  • ResearchGate. (2014, August 10). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?.
  • Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7.
  • Google Patents. (n.d.). US5942628A - Method for the preparation of sulfo-N-hydroxy succinimade salts.
  • Mahale, K. A., Gosavi, K. S., & Shinde, N. S. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7(Special Issue), 1-5.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.

Sources

Application

Application Notes and Protocols for 4-(Isopropylamino)-4-oxobutanoic Acid

This document provides a comprehensive guide for the safe storage and handling of 4-(Isopropylamino)-4-oxobutanoic acid (CAS No. 6622-04-4).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the safe storage and handling of 4-(Isopropylamino)-4-oxobutanoic acid (CAS No. 6622-04-4). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. This guide is founded on established principles of chemical safety and incorporates practical insights for laboratory application.

Introduction and Chemical Profile

4-(Isopropylamino)-4-oxobutanoic acid, also known as N-isopropylsuccinamic acid, is a carboxylic acid and an amide.[1] Understanding its chemical nature is fundamental to establishing appropriate handling procedures. The presence of both a carboxylic acid and an amide functional group dictates its reactivity, potential hazards, and storage requirements.

Chemical Structure:

A thorough understanding of the compound's properties is the first step in safe handling. While specific toxicological data for this compound is not extensively published, its structural components suggest that it should be handled with the care afforded to other irritant and potentially harmful chemicals.[2]

PropertyValueSource
Molecular Formula C7H13NO3[1]
Molecular Weight 159.18 g/mol [1]
CAS Number 6622-04-4[1]
Appearance Solid (Assumed based on related compounds)General Chemical Knowledge

Storage Protocols: Maintaining Chemical Integrity

The primary objective of a storage protocol is to maintain the chemical's stability and purity. Improper storage can lead to degradation, affecting experimental reproducibility and potentially creating unknown hazards.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[3] A controlled room temperature of 15-30°C is generally acceptable for short-term storage.[4] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants.[3] The amide and carboxylic acid functionalities can be susceptible to hydrolysis, especially in the presence of moisture.

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong acids.[5] The carboxylic acid moiety can react with bases, while the amide bond can be hydrolyzed under strongly acidic or basic conditions.

Causality of Storage Choices: Storing the compound in a cool and dry environment slows down potential degradation reactions. A tightly sealed container prevents the ingress of moisture, which could lead to hydrolysis of the amide bond or other undesirable reactions. Segregation from incompatible materials is a fundamental principle of chemical safety to prevent accidental and potentially hazardous reactions.

Handling Protocols: Ensuring Personnel Safety

Safe handling is paramount to prevent exposure and ensure the well-being of laboratory personnel. The following protocols are based on a risk-assessment approach, assuming the compound may be a skin and eye irritant.[6][7][8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[9][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[9] Gloves should be inspected for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn and fully buttoned.[9][10]

  • Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood.[9]

The Logic of PPE Selection: The selected PPE creates a barrier between the researcher and the chemical. Safety glasses protect against accidental splashes to the eyes. Chemical-resistant gloves prevent skin contact. A lab coat protects the skin and clothing from contamination.

Engineering Controls
  • Ventilation: All handling of 4-(Isopropylamino)-4-oxobutanoic acid should be conducted in a well-ventilated laboratory.[4]

  • Chemical Fume Hood: For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a certified chemical fume hood is required.[9]

Rationale for Engineering Controls: Engineering controls are the first line of defense in minimizing exposure. A fume hood captures and exhausts airborne contaminants, protecting the user's breathing zone.

Step-by-Step Handling Procedures

Protocol 1: Weighing the Compound

  • Preparation: Don all required PPE. Ensure the analytical balance is clean and located within a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, dry weigh boat on the balance and tare the weight.

  • Dispensing: Carefully dispense the desired amount of 4-(Isopropylamino)-4-oxobutanoic acid onto the weigh boat using a clean spatula. Avoid creating dust.

  • Closure: Immediately and tightly close the stock container.

  • Cleaning: Clean the spatula and any minor spills within the balance enclosure using a damp cloth or paper towel, followed by proper disposal.

Protocol 2: Preparing a Stock Solution

  • Solvent Selection: Choose an appropriate solvent based on experimental requirements. The solubility of the compound should be determined from literature or small-scale tests.

  • Vessel Preparation: Select a clean, dry volumetric flask or other suitable glassware.

  • Dissolution: Add the weighed compound to the flask. Add a portion of the chosen solvent and gently swirl or sonicate to dissolve the compound completely.

  • Dilution to Volume: Once dissolved, add the solvent to the final desired volume.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Spill and Waste Management

A proactive approach to spill and waste management is crucial for maintaining a safe laboratory environment.

Spill Response:

  • Small Spills: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[7] Wipe the area with a damp cloth.

  • Large Spills: In the event of a large spill, evacuate the area and alert laboratory personnel and the safety officer.[11] Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal:

  • Dispose of waste 4-(Isopropylamino)-4-oxobutanoic acid and any contaminated materials in accordance with local, state, and federal regulations.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Logical Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of 4-(Isopropylamino)-4-oxobutanoic acid.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Vent Ensure Proper Ventilation Prep->Vent Weigh Weigh Compound Vent->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Occurred? Dissolve->Spill Waste Dispose of Waste Spill->Waste No Spill_Response Follow Spill Protocol Spill->Spill_Response Clean Clean Work Area Waste->Clean End Procedure Complete Clean->End Start Receive Compound Start->Prep Spill_Response->Waste

Caption: Logical workflow for handling 4-(Isopropylamino)-4-oxobutanoic acid.

Conclusion

The protocols detailed in this document provide a framework for the safe and effective use of 4-(Isopropylamino)-4-oxobutanoic acid in a research setting. Adherence to these guidelines, in conjunction with a strong understanding of general laboratory safety principles, is essential for protecting personnel and ensuring the integrity of experimental data. Researchers are encouraged to consult their institution's safety policies and the manufacturer's Safety Data Sheet for the most current and comprehensive information.

References

  • PubChem Compound Summary for CID 245007, 4-(Isopropylamino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. MP Biomedicals. [Link]

  • Standard Operating Procedure: Organic Acids. University of Washington. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. [Link]

  • Acid Handling. The University of Utah. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • MATERIAL SAFETY DATASHEET. CF Plus Chemicals. [Link]

  • PubChem Compound Summary for CID 1112, 4-Oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure: HANDLING CHEMICALS. Louisiana State University. [Link]

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Technical Notes & Optimization

Troubleshooting

Stability of 4-(Isopropylamino)-4-oxobutanoic acid in acidic vs basic solutions

Welcome to the Analytical Troubleshooting Guide for 4-(Isopropylamino)-4-oxobutanoic acid (also known as N-isopropylsuccinamic acid). As a Senior Application Scientist, I have designed this resource for researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Guide for 4-(Isopropylamino)-4-oxobutanoic acid (also known as N-isopropylsuccinamic acid). As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who require a rigorous, mechanistic understanding of this compound's behavior in aqueous media.

This guide moves beyond basic observations to explain the causality behind experimental phenomena, providing self-validating protocols to ensure your analytical data is artifact-free.

Core Chemical Properties & Stability Overview (FAQs)

Q1: Why does 4-(Isopropylamino)-4-oxobutanoic acid degrade faster in moderately acidic buffers compared to mildly basic buffers? A1: The causality lies in the structural nature of succinamic acids (half-amides). In basic conditions (pH > 7.5), the terminal carboxylic acid deprotonates to form a carboxylate anion (-COO⁻). This localized negative charge creates an electrostatic shield that repels incoming nucleophilic hydroxide (OH⁻) ions, rendering the ring-opened succinamic acid highly stable against intermolecular base-catalyzed hydrolysis[1][2].

Conversely, in acidic conditions (pH < 3), the carboxylic acid remains protonated (-COOH). The spatial proximity of this protonated acid to the amide bond allows the carbonyl oxygen to act as an intramolecular nucleophile. Acid catalysis facilitates an intramolecular cyclization, forming a highly reactive N-isopropylsuccinimide intermediate[3]. This cyclic imide lacks the electrostatic protection of the open-chain form and rapidly hydrolyzes into succinic acid and isopropylamine.

Q2: My compound is chemically stable in PBS (pH 7.4), but degrades rapidly in biological matrices like cell lysates. Why? A2: While chemically stable at physiological pH due to anionic repulsion, succinamic acids are highly susceptible to enzymatic cleavage. Specific enzymes, classified as half-amidases, have evolved specifically to hydrolyze monoamidated dicarboxylates (half-amides) into dicarboxylates and free amines[4]. In biological matrices, these amidases rapidly cleave the amide bond, completely bypassing the kinetic barriers observed in pure aqueous buffers.

Mechanistic Degradation Workflows

To visualize the causality discussed above, the following diagram maps the divergent, pH-dependent degradation pathways of the analyte.

Pathway Parent 4-(Isopropylamino)- 4-oxobutanoic acid Acid Acidic Media (pH < 3) Protonated -COOH Parent->Acid pH drop Base Basic Media (pH > 8) Deprotonated -COO⁻ Parent->Base pH rise Cyclize Intramolecular Cyclization Acid->Cyclize H⁺ catalysis Repel Electrostatic Repulsion of Hydroxide (OH⁻) Base->Repel Anion formation Imide N-Isopropylsuccinimide (Transient Intermediate) Cyclize->Imide AcidDeg Hydrolysis Succinic Acid + Isopropylamine Imide->AcidDeg H₂O attack BaseDeg Slow Hydrolysis Succinate + Isopropylamine Repel->BaseDeg High[OH⁻] required

Fig 1. pH-dependent degradation pathways of 4-(Isopropylamino)-4-oxobutanoic acid.

Quantitative Stability Data

The table below summarizes the expected degradation kinetics based on the mechanistic pathways. Use this as a benchmark to validate your internal forced-degradation studies.

pH ConditionDominant Mechanistic PathwayEstimated Half-Life (t½) at 40°CPrimary Degradation Products
pH 2.0 (HCl)Intramolecular Cyclization & Acid Hydrolysis~48 hoursSuccinic acid, Isopropylamine, N-isopropylsuccinimide (transient)
pH 7.4 (PBS)Electrostatic Repulsion (Anionic Stabilization)> 6 monthsNone detected
pH 12.0 (NaOH)Intermolecular Base-Catalyzed Hydrolysis~14 daysSuccinate, Isopropylamine

Troubleshooting Experimental Inconsistencies

Issue: During RP-HPLC analysis of acid-stressed samples, I observe a transient peak before the final degradants appear. What is this? Root Cause: This transient peak is the N-isopropylsuccinimide intermediate. Because succinimide formation is reversible, but its subsequent hydrolysis to succinic acid is thermodynamically driven, the intermediate accumulates temporarily before fully degrading[3]. Resolution: Perform LC-MS analysis. The intermediate will present a distinct mass loss of 18 Da (-H₂O) relative to the parent compound. Ensure your analytical method is long enough to resolve this intermediate from the parent peak to prevent inaccurate purity calculations.

Issue: I am losing mass balance during acidic forced degradation. Where is my analyte going? Root Cause: If the molar sum of your parent compound and known degradants does not equal 100%, you are likely experiencing ex vivo degradation. If acidic samples sit in an HPLC autosampler for 12+ hours without neutralization, the compound continues to cyclize and degrade while waiting for injection. Resolution: Implement the Self-Validating Quenching Protocol detailed in Section 5.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your stability-indicating assays, every protocol must act as a self-validating system. The workflow below incorporates mandatory orthogonal quenching and mass balance verification to eliminate ex vivo artifacts.

Workflow Prep Prepare Buffers (pH 2 to 12) Spike Spike Analyte (1 mg/mL) Prep->Spike Incubate Incubate (40°C) Spike->Incubate Quench Neutralize Aliquots (pH 7.4 Quench) Incubate->Quench Analyze RP-HPLC-UV Analysis Quench->Analyze Validate Mass Balance Verification Analyze->Validate

Fig 2. Self-validating stability assay workflow with mass balance verification.

Step-by-Step Methodology: pH-Dependent Stability Profiling
  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Phosphate/HCl), pH 7.4 (PBS), and pH 12.0 (Phosphate/NaOH). Verify pH using a calibrated probe.

  • Analyte Spiking: Dissolve 4-(Isopropylamino)-4-oxobutanoic acid to a final concentration of 1.0 mg/mL in each buffer.

  • Thermal Incubation: Incubate the solutions at 40°C in sealed, inert glass HPLC vials to accelerate degradation while preventing solvent evaporation.

  • Orthogonal Quenching (Critical Step): At predefined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw 100 µL aliquots. Immediately quench the reaction by diluting the aliquot 1:10 into a neutralizing buffer (e.g., 200 mM PBS, pH 7.4). Causality: Neutralizing the pH restores the electrostatic anionic shield, halting intramolecular cyclization and freezing the degradation profile for accurate autosampler queuing.

  • RP-HPLC-UV Analysis: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 0.1% TFA in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor absorbance at 210 nm.

  • Mass Balance Verification: Calculate the molar sum of the remaining parent compound, the transient N-isopropylsuccinimide, and the final succinic acid product. A molar mass balance of 98-102% validates that the quenching was successful and no secondary, undetected degradation pathways (e.g., oxidation) have occurred.

References

  • BenchChem. "A Technical Guide to the Solubility and Stability of Mal-PEG6-Acid in Aqueous Buffers." BenchChem.1

  • Kurono, M., et al. "Stability and hydrolysis kinetics of spirosuccinimide type inhibitors of aldose reductase in aqueous solution and retardation of their hydrolysis by the target enzyme." PubMed. 3

  • Vector Laboratories. "Maleimide Reaction Chemistry." Vector Labs. 2

  • "A Novel Amidase (Half-Amidase) for Half-Amide Hydrolysis Involved in the Bacterial Metabolism of Cyclic Imides." PMC. 4

Sources

Optimization

Removing unreacted succinic anhydride from 4-(Isopropylamino)-4-oxobutanoic acid

Introduction: The synthesis of N-substituted succinamic acids, such as 4-(Isopropylamino)-4-oxobutanoic acid, via the reaction of an amine with succinic anhydride is a fundamental transformation in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of N-substituted succinamic acids, such as 4-(Isopropylamino)-4-oxobutanoic acid, via the reaction of an amine with succinic anhydride is a fundamental transformation in medicinal chemistry and materials science.[1] A common challenge in this synthesis is the removal of unreacted succinic anhydride from the final product. Incomplete removal can interfere with downstream applications and compromise product specifications. This technical guide provides a comprehensive, troubleshooting-focused framework for researchers, scientists, and drug development professionals to effectively address this purification challenge. We will explore the chemical principles behind various purification strategies, from selective chemical quenching to advanced chromatographic methods.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My initial characterization suggests my 4-(Isopropylamino)-4-oxobutanoic acid is impure. How can I definitively confirm the presence of unreacted succinic anhydride?

A1: Confirming the identity of impurities is the critical first step in developing a purification strategy. For succinic anhydride contamination, spectroscopic methods are highly effective due to its unique structural features compared to the desired amide-acid product.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the most direct method. Succinic anhydride, as a cyclic anhydride, exhibits two characteristic carbonyl (C=O) stretching bands: a strong, sharp peak around 1780 cm⁻¹ and a weaker one near 1860 cm⁻¹ . These are distinct from the carbonyl stretches of your product, which will appear as a broad carboxylic acid C=O stretch (~1700-1730 cm⁻¹) and an amide I band (~1640-1680 cm⁻¹). The presence of sharp peaks in the 1780-1860 cm⁻¹ region is a clear indication of anhydride contamination.[2]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃), succinic anhydride displays a characteristic singlet for its four equivalent methylene protons (–CH₂CH₂–) typically around δ 2.9-3.1 ppm . Your product, 4-(Isopropylamino)-4-oxobutanoic acid, will have a more complex pattern of non-equivalent methylene protons. Comparing the ¹H NMR of your crude product to a reference standard will reveal the presence of this tell-tale singlet.

Q2: I performed a simple aqueous wash to hydrolyze the leftover succinic anhydride, but the impurity persists. Why was this ineffective and what is a superior extraction-based method?

A2: This is a common pitfall. While succinic anhydride does hydrolyze in water to form succinic acid, the reaction can be slow, especially at neutral pH and room temperature.[3][4] Furthermore, your target product has moderate water solubility, which can lead to significant yield loss during simple aqueous washes.

A far more effective and chemically precise method is to exploit the reactivity of the anhydride using a mild basic wash . This approach rapidly and irreversibly converts the anhydride into its highly water-soluble carboxylate salt, allowing for a clean separation via liquid-liquid extraction.

G start 1. Dissolve Crude Product in Ethyl Acetate add_base 2. Add 5% Aqueous NaHCO₃ to Separatory Funnel start->add_base shake 3. Shake & Vent (Anhydride -> Sodium Succinate) add_base->shake separate 4. Separate Layers shake->separate aqueous Aqueous Layer (Contains Sodium Succinate Impurity) separate->aqueous Discard organic Organic Layer (Contains Product) separate->organic brine_wash 5. Wash Organic Layer with Brine organic->brine_wash dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) brine_wash->dry evaporate 7. Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: A robust workflow for purifying amides from anhydride impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 5% w/v aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently to release the CO₂ gas produced from the reaction of the base with the carboxylic acid groups. The bicarbonate anion acts as a nucleophile, attacking the anhydride carbonyl, leading to rapid ring-opening and formation of sodium succinate, which is sequestered into the aqueous phase.[5]

  • Layer Separation: Allow the layers to fully separate. Drain and discard the lower aqueous layer containing the impurity.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break any emulsions.

  • Drying & Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Q3: For larger scale purification, I prefer recrystallization. What is a suitable solvent system to selectively crystallize 4-(Isopropylamino)-4-oxobutanoic acid?

A3: Recrystallization is an excellent and scalable purification technique that relies on differences in solubility between the desired compound and impurities.[6][7] The key is to select a solvent system where the product's solubility is high at elevated temperatures but low at cooler temperatures, while the succinic anhydride impurity remains in solution (in the mother liquor).

Given the polar nature of your product (containing both hydrogen-bond donating and accepting groups) and the moderate polarity of succinic anhydride, a polar solvent or a mixed-solvent system is recommended.

A mixture of Ethyl Acetate and Hexanes is a highly effective system.

  • Ethyl Acetate ("Good" Solvent): Both the product and succinic anhydride are soluble in hot ethyl acetate.[8]

  • Hexanes ("Anti-Solvent"): Your target compound is poorly soluble in nonpolar hexanes, whereas the less polar succinic anhydride has greater solubility.

By dissolving the crude material in a minimal amount of hot ethyl acetate and then slowly adding hexanes as an anti-solvent upon cooling, you can induce the selective precipitation of your more polar product.

CompoundPolarity (Functional Groups)Expected Solubility in Hot Ethyl AcetateExpected Solubility in Cold Ethyl Acetate / Hexane Mixture
4-(Isopropylamino)-4-oxobutanoic acidHigh (Carboxylic Acid, Amide)HighLow (Induces Crystallization)
Succinic AnhydrideModerate (Cyclic Anhydride)HighModerate to High (Remains in Mother Liquor)
  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate and heat gently (e.g., on a hot plate) while stirring until the solid is fully dissolved.

  • Remove the flask from the heat and allow it to cool slowly towards room temperature.

  • Once cooling has initiated, begin adding hexanes slowly with swirling until the solution becomes persistently cloudy (the point of saturation).

  • Allow the flask to cool to room temperature undisturbed, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Q4: My application requires exceptionally high purity (>99.5%). Is flash column chromatography a suitable final polishing step?

A4: Absolutely. For achieving the highest levels of purity, flash column chromatography on silica gel is the method of choice.[9] The separation principle relies on the differential partitioning of compounds between the polar stationary phase (silica gel) and the mobile phase (eluent). Your polar product will have a stronger affinity for the silica gel compared to the less polar succinic anhydride.

G prep_column 1. Pack Silica Gel Column load_sample 2. Dry Load Sample (Adsorbed onto Silica) prep_column->load_sample elute 3. Elute with Mobile Phase (e.g., DCM/Methanol Gradient) load_sample->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions by TLC collect->tlc combine 6. Combine Pure Fractions tlc->combine concentrate 7. Concentrate Under Vacuum combine->concentrate product High-Purity Product concentrate->product

Caption: Standard workflow for purification via flash column chromatography.

  • Solvent System Selection: First, determine an optimal eluent system using Thin-Layer Chromatography (TLC). A good starting point for your polar product is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Spot your crude mixture on a TLC plate and test different solvent ratios (e.g., 99:1, 98:2, 95:5 DCM:MeOH). Aim for a system that gives your product an R_f value of ~0.25-0.35, ensuring it is well-separated from the succinic anhydride spot (which will have a higher R_f).

  • Column Packing: Prepare a flash column with silica gel, equilibrating it with your starting, least polar eluent.

  • Sample Loading: It is highly recommended to use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be carefully added to the top of the column. This technique prevents band broadening and improves separation.[10]

  • Elution: Begin eluting with the chosen solvent system. The less polar succinic anhydride will elute from the column first. You can gradually increase the polarity of the mobile phase (by increasing the percentage of methanol) to then elute your more polar target compound.

  • Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your highly purified 4-(Isopropylamino)-4-oxobutanoic acid.

References

  • PubChem. (n.d.). Succinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

  • INIS-IAEA. (2017). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Isopropylamino)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and.... Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Newspulpaper. (2006). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 4-Oxo-4-(phenylmethylamino)butanoic acid. Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. r/Mcat. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-(Isopropylamino)-4-oxobutanoic Acid

Welcome to the Technical Support Center for 4-(Isopropylamino)-4-oxobutanoic acid (CAS: 6622-04-4), commonly referred to in literature as N-isopropylsuccinamic acid. This guide is engineered by senior application scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Isopropylamino)-4-oxobutanoic acid (CAS: 6622-04-4), commonly referred to in literature as N-isopropylsuccinamic acid. This guide is engineered by senior application scientists to assist researchers, medicinal chemists, and formulation specialists in diagnosing and resolving solubility bottlenecks during chemical synthesis and biological assay development.

The Mechanistic Basis of Solubility Issues

Before attempting to force a recalcitrant compound into solution, it is critical to understand the thermodynamic and structural causality behind its phase behavior. 4-(Isopropylamino)-4-oxobutanoic acid features a dual-nature structure: a highly polar carboxylic acid head (pKa ≈ 4.19) and a moderately lipophilic isopropyl-substituted amide tail.

  • Crystal Lattice Stability: The molecule readily forms robust intermolecular hydrogen bond networks. The carboxylic acid groups dimerize, while the amide N-H acts as a strong hydrogen bond donor to adjacent carbonyl oxygens. This high lattice energy makes it poorly soluble in non-polar solvents, which is why diethyl ether is frequently used as an anti-solvent for its 1[1].

  • pH-Dependent Aqueous Solvation: In unbuffered water or acidic media (pH < 4.0), the carboxylic acid remains protonated (un-ionized). The hydration energy of the neutral molecule is insufficient to overcome the lattice energy, leading to poor aqueous solubility. Solvation requires deprotonation to the succinamate anion, which dramatically increases the hydration shell capacity, a common trait among 2[2] and 3[3].

Quantitative Solubility Profiles

To guide your solvent selection, the following table summarizes the empirical and predicted solubility profiles for 4-(Isopropylamino)-4-oxobutanoic acid across common laboratory solvents.

Solvent SystemDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Water (pH < 4.0) 80.1Poor (< 1 mg/mL)Molecule is fully protonated; hydrophobic isopropyl tail dominates.
Water (pH > 6.5) 80.1High (> 50 mg/mL)Carboxylic acid is ionized to succinamate, maximizing ion-dipole interactions.
DMSO / DMF 46.7 / 36.7Excellent (> 100 mg/mL)Strong hydrogen bond acceptors disrupt the compound's internal crystal lattice.
Ethanol / Methanol 24.5 / 32.7Moderate to HighProtic solvents that can participate in H-bonding with both the amide and acid.
Diethyl Ether / THF 4.3 / 7.5PoorInsufficient polarity to break H-bond dimers; used for precipitation/recrystallization.
Troubleshooting FAQs

Q: I prepared a 50 mM stock in DMSO. When I dilute it 1:100 into my biological assay buffer, the compound crashes out immediately. Why? A: This is a classic "solvent crash" caused by a rapid shift in the dielectric constant and localized pH drops. When the DMSO stock hits the aqueous buffer, the DMSO diffuses rapidly into the water. If the buffer capacity is too low, the acidic proton of the compound locally lowers the pH, keeping the compound in its neutral, insoluble form. Solution: Ensure your assay buffer is strongly buffered at pH 7.4 (e.g., 100 mM HEPES or Phosphate). Pre-warm the buffer to 37°C and add the DMSO stock dropwise while vortexing.

Q: I need to purify the synthesized compound, but it forms an oil instead of crystals. How do I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound is highly soluble in the primary solvent, but the anti-solvent is added too quickly at ambient temperature, trapping solvent molecules. Solution: Dissolve the crude product in a minimal amount of warm THF. Slowly titrate in diethyl ether (the anti-solvent) until the solution just becomes cloudy, then heat slightly to clarify. Allow it to cool slowly to room temperature, then transfer to 4°C. This THF/diethyl ether system is the gold standard for 1[1].

Q: Can I use Tween-20 or cyclodextrins to improve aqueous solubility for in vivo dosing? A: Yes. Because the isopropyl group provides a localized hydrophobic patch, encapsulation in 2-Hydroxypropyl-β-cyclodextrin (HPβCD) or micellization with 5% Tween-20 effectively shields the hydrophobic tail from the aqueous environment, preventing aggregation even if the pH fluctuates slightly during administration.

Step-by-Step Experimental Protocols
Protocol: Self-Validating Preparation of Aqueous Assay Solutions

Objective: Prepare a stable 1 mM aqueous solution from a DMSO stock without precipitation.

  • Master Stock Preparation: Weigh exactly 15.92 mg of 4-(Isopropylamino)-4-oxobutanoic acid (MW = 159.19 g/mol ). Dissolve in 1.0 mL of anhydrous DMSO to yield a 100 mM master stock.

    • Validation Check: The solution must be optically clear. If microscopic particulates remain, sonicate for 5 minutes at room temperature.

  • Buffer Optimization: Prepare a 100 mM Phosphate Buffer Saline (PBS) solution and adjust the pH to exactly 7.4 using 0.1 M NaOH.

    • Causality: The high buffering capacity prevents the acidic compound from lowering the local pH upon addition, forcing the compound into its soluble succinamate form.

  • Step-wise Dilution: Heat the PBS to 37°C. While stirring at 500 rpm, inject 10 µL of the 100 mM DMSO stock into 990 µL of the warmed PBS.

  • Validation & Quality Control:

    • Measure the Optical Density at 600 nm (OD600) of the final solution using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation (turbidity).

    • Self-Validation: If OD600 < 0.05, the protocol is successful, and the solution is thermodynamically stable for immediate in vitro assays.

Workflow Visualization

The following decision tree outlines the logical progression for solubilizing 4-(Isopropylamino)-4-oxobutanoic acid based on your downstream application.

SolubilityWorkflow Start 4-(Isopropylamino)- 4-oxobutanoic acid Solubility Workflow App Determine Downstream Application Start->App InVitro In Vitro / Biological Assay (Aqueous required) App->InVitro Synthesis Chemical Synthesis / Purification App->Synthesis Stock Prepare 10-50 mM Stock in 100% DMSO InVitro->Stock OrgSolvent Use Polar Aprotic Solvents (DMF, THF, EtOAc) Synthesis->OrgSolvent Buffer Dilute into Assay Buffer (pH 7.2 - 7.4) Stock->Buffer Crash Precipitation / Crash Out? Buffer->Crash Fix1 Adjust pH > pKa (~4.5) Use 0.1M NaOH Crash->Fix1 Yes (pH issue) Fix2 Add Co-solvents (e.g., 5% Tween-20 / PEG) Crash->Fix2 Yes (Hydrophobic) Success Fully Solubilized Solution Crash->Success No Fix1->Success Fix2->Success OrgSolvent->Success

Decision tree for solubilizing 4-(Isopropylamino)-4-oxobutanoic acid based on application.

References
  • Title: Supporting Information: Synthesis of N-isopropylsuccinamic acid Source: Wiley-VCH URL
  • Title: Showing chemical card for Succinamic acid (CFc000238061)
  • Title: Measurement and correlation of solubilities of succinic acid in high sodium salt solution Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of 4-(Isopropylamino)-4-oxobutanoic Acid

This guide provides an in-depth analysis and comparative interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(isopropylamino)-4-oxobutanoic acid. Designed for researchers and professionals in d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparative interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(isopropylamino)-4-oxobutanoic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a basic spectral reading to explore the nuances of structural elucidation, the rationale behind spectral patterns, and a robust protocol for obtaining high-quality data.

Introduction: The Role of ¹H NMR in Structural Verification

In the landscape of analytical chemistry, ¹H NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule.[2][3] For a molecule such as 4-(isopropylamino)-4-oxobutanoic acid, which incorporates an amide, a carboxylic acid, and an aliphatic chain, ¹H NMR is indispensable for confirming its synthesis and purity. This guide will deconstruct its predicted spectrum, compare it with known chemical shift principles, and provide a validated methodology for its acquisition.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique, or non-equivalent, proton environments in 4-(isopropylamino)-4-oxobutanoic acid. The molecule possesses five distinct sets of protons, as illustrated below.

Figure 1: Molecular structure of 4-(isopropylamino)-4-oxobutanoic acid with distinct proton environments labeled (Hₐ to Hₑ).

The five key proton environments are:

  • Hₐ: The six protons of the two equivalent methyl groups of the isopropyl moiety.

  • Hₑ: The single methine proton of the isopropyl group.

  • Hₑ: The amide proton (N-H).

  • Hₐ: The two protons on the carbon adjacent to the amide carbonyl (C2-H).

  • Hₑ: The two protons on the carbon adjacent to the carboxylic acid group (C3-H).

  • Hₑ: The acidic proton of the carboxylic acid group (O-H).

Predicted ¹H NMR Spectrum: A Quantitative Comparison

The chemical shift (δ), integration, and multiplicity (splitting pattern) of each proton signal are dictated by its local electronic environment and neighboring protons. The table below summarizes the predicted ¹H NMR data for 4-(isopropylamino)-4-oxobutanoic acid, based on established chemical shift ranges for similar functional groups.

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale & Comparative Data
Hₐ Isopropyl -CH₃~1.1 - 1.26HDoublet (d)These aliphatic protons are shielded. They are split by the single methine proton (Hₑ), resulting in a doublet (n+1 = 1+1=2). This is a characteristic pattern for an isopropyl group.[4]
Hₑ Isopropyl -CH~3.9 - 4.11HSeptet (or multiplet)This proton is deshielded by the adjacent electronegative nitrogen atom. It is split by the six equivalent protons of the two methyl groups (Hₐ), predicting a septet (n+1 = 6+1=7).[4] Often, this signal appears as a multiplet due to second-order effects if the chemical shift difference is not large compared to the coupling constant.[5]
Hₑ Amide N-H~7.5 - 8.51HBroad Singlet (s) or Doublet (d)The chemical shift of amide protons can vary significantly depending on solvent, temperature, and concentration.[2][6] It often appears as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange.[7] If coupling to the isopropyl CH (Hₑ) is resolved, it may appear as a doublet. This signal disappears upon D₂O exchange.[7]
Hₐ -CH₂-C(=O)N-~2.4 - 2.62HTriplet (t)These protons are alpha to the amide carbonyl group, which deshields them.[8] They are adjacent to the other methylene group (Hₑ) and are thus split into a triplet (n+1 = 2+1=3). For comparison, the methylene protons in succinic acid in DMSO-d₆ appear at ~2.4 ppm.[9]
Hₑ -CH₂-C(=O)O-~2.5 - 2.72HTriplet (t)These protons are alpha to the carboxylic acid carbonyl, causing a downfield shift.[8][10] They are split into a triplet by the neighboring methylene protons (Hₐ) (n+1 = 2+1=3). The signal is expected to be slightly further downfield than Hₐ due to the stronger electron-withdrawing nature of the carboxylic acid group compared to the N-isopropylamide group.
Hₑ Carboxylic Acid O-H~10 - 131HVery Broad Singlet (s)The proton of a carboxylic acid is highly deshielded and its signal is typically found far downfield.[10][11] The signal is often very broad due to hydrogen bonding and rapid chemical exchange, and it will disappear upon addition of D₂O.[7]

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is designed to yield a high-resolution spectrum of 4-(isopropylamino)-4-oxobutanoic acid.

Workflow for ¹H NMR Analysis

Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It effectively solubilizes both the carboxylic acid and amide functionalities. Crucially, it allows for the observation of exchangeable protons (NH and OH), which would be lost in solvents like D₂O.[6] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial. Ensure complete dissolution, using gentle vortexing if necessary.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the proton frequency, and shimming the magnetic field to optimize homogeneity and resolution.

    • Acquire the spectrum using standard parameters. A sufficient signal-to-noise ratio can typically be achieved with 16 to 32 scans.

  • Data Processing and Validation:

    • After acquisition, process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons in each environment (e.g., 6:1:1:2:2:1 for Hₐ:Hₑ:Hₑ:Hₐ:Hₑ:Hₑ).

    • Self-Validation: To confirm the assignment of the NH and OH peaks, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the amide and carboxylic acid protons will diminish or disappear entirely, confirming their identity.[7]

Conclusion

The ¹H NMR spectrum of 4-(isopropylamino)-4-oxobutanoic acid provides a rich dataset that, when properly interpreted, confirms the molecular structure with high confidence. The characteristic doublet and septet of the isopropyl group, the two triplets of the butanoic acid backbone, and the exchangeable protons of the amide and carboxylic acid functionalities all serve as distinct fingerprints. By comparing the predicted spectrum with acquired experimental data and employing validation techniques like D₂O exchange, researchers can achieve unambiguous structural verification, a critical step in any chemical research and development pipeline.

References

  • Abraham, R. J., & Mobli, M. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 696-704. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2000). Common ¹H NMR Splitting Patterns. [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Link]

  • University of Cambridge, Department of Chemistry. Chemical Shifts. [Link]

  • Facey, G. (2008). Second Order ¹H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Phillips, W. D. (1959). Proton Nuclear Magnetic Resonance Spectra of Substituted Succinic Anhydrides, Acids, Salts, and Esters. Journal of the American Chemical Society, 81(18), 4878-4882. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Short Summary of ¹H-NMR Interpretation. [Link]

  • Biological Magnetic Resonance Bank. bmse000183 Succinic Acid. [Link]

  • Eisner, C., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295. [Link]

  • UGC e-Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Leung, J. N., & Huynh, H. V. (2018). ¹H NMR signals of the isopropyl groups in complex[11] at 298 K and 238 K. ResearchGate. [Link]

  • Sorensen, T. S. (1966). On the non-equivalence of isopropyl CH₃ nuclear magnetic resonance signals. Canadian Journal of Chemistry, 44(13), 1483-1486. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • OpenOChem Learn. HNMR Practice 4. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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Comparative

Predicting the Electron Ionization Mass Spectrometry (ESI-MS) Fragmentation Pathway

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Isopropylamino)-4-oxobutanoic acid and Comparative Analytical Strategies For researchers and professionals in drug development and metabolomics, th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Isopropylamino)-4-oxobutanoic acid and Comparative Analytical Strategies

For researchers and professionals in drug development and metabolomics, the precise structural elucidation of novel or modified amino acid derivatives is a critical step. 4-(Isopropylamino)-4-oxobutanoic acid, a succinamic acid derivative, presents an interesting case for analysis due to its combination of a carboxylic acid and an N-substituted amide functional group. This guide provides a comprehensive analysis of its predicted fragmentation pattern under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and compares this technique with other powerful analytical alternatives.

The molecular weight of 4-(Isopropylamino)-4-oxobutanoic acid (C7H13NO3) is 159.18 g/mol [2]. In positive mode ESI, the molecule will readily accept a proton, primarily at the amide oxygen or the isopropylamine nitrogen, to form the precursor ion, [M+H]+, at a mass-to-charge ratio (m/z) of 160.1.

Proposed Fragmentation Pathways for [M+H]+ at m/z 160.1

Collision-Induced Dissociation (CID) of the m/z 160.1 precursor ion is expected to initiate several competing fragmentation pathways. The most energetically favorable pathways involve the formation of stable neutral losses or stable fragment ions.

  • Alpha-Cleavage at the Isopropyl Group: A hallmark of aliphatic amines and amides is the cleavage of a C-C bond adjacent to the nitrogen atom.[3] For the N-isopropyl group, this would involve the loss of a methyl radical (•CH3) to form a highly stable resonance-stabilized iminium ion at m/z 145.1 .

  • Amide Bond Fragmentation: The amide bond itself is a site of facile cleavage.

    • Cleavage A (Loss of Isopropylamine): Cleavage of the amide C-N bond can result in the loss of neutral isopropylamine (C3H9N, 59.11 Da), leading to the formation of a succinyl fragment ion at m/z 101.0 .

    • Cleavage B (Formation of Isopropylaminocarbonyl ion): Alternatively, cleavage of the bond between the carbonyl carbon and the adjacent CH2 group can produce the isopropylaminocarbonyl cation, [(CH3)2CHNHCO]+, at m/z 100.1 .

  • Neutral Losses from the Carboxylic Acid: The carboxylic acid moiety can undergo characteristic neutral losses.

    • Loss of Water: A common fragmentation pathway for protonated carboxylic acids is the neutral loss of water (H2O, 18.01 Da), which would yield a fragment ion at m/z 142.1 .

    • Loss of Formic Acid: The combined loss of CO and H2O as formic acid (HCOOH, 46.02 Da) is also possible, resulting in an ion at m/z 114.1 .

The following diagram illustrates these predicted fragmentation pathways originating from the protonated parent molecule.

Fragmentation_Pattern cluster_main Predicted ESI-MS/MS Fragmentation parent [M+H]+ 4-(Isopropylamino)-4-oxobutanoic acid m/z 160.1 frag1 [M+H - CH3•]+ m/z 145.1 parent->frag1 -•CH3 (15.02 Da) frag2 [M+H - H2O]+ m/z 142.1 parent->frag2 -H2O (18.01 Da) frag3 [M+H - HCOOH]+ m/z 114.1 parent->frag3 -HCOOH (46.02 Da) frag4 [M+H - C3H9N]+ m/z 101.0 parent->frag4 -Isopropylamine (59.11 Da) frag5 [(CH3)2CHNHCO]+ m/z 100.1 parent->frag5 Amide Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 4-(Isopropylamino)-4-oxobutanoic acid.

Summary of Predicted Fragment Ions
Predicted m/zProposed FormulaDescription of Loss
160.1[C7H14NO3]+Precursor Ion ([M+H]+)
145.1[C6H11NO3]+Loss of a methyl radical (•CH3) from the isopropyl group
142.1[C7H12NO2]+Neutral loss of water (H2O) from the carboxylic acid
114.1[C6H12NO]+Neutral loss of formic acid (HCOOH)
101.0[C4H5O3]+Loss of neutral isopropylamine
100.1[C4H8NO]+Isopropylaminocarbonyl cation

Comparison with Alternative Analytical Techniques

While LC-MS provides unparalleled sensitivity and direct analysis of polar compounds, other techniques offer complementary information and may be preferable depending on the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] However, 4-(Isopropylamino)-4-oxobutanoic acid is a polar, non-volatile amido-acid, making it unsuitable for direct GC-MS analysis.[6]

Requirement for Derivatization: To analyze this compound by GC-MS, a chemical derivatization step is mandatory to increase its volatility and thermal stability.[6][7] A common approach involves a two-step derivatization:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to mask its polarity.

  • Acylation/Silylation: The amide N-H proton can be derivatized using reagents like pentafluoropropionic anhydride (PFPA) or a silylating agent (e.g., BSTFA).

Comparison:

FeatureESI-LC-MSGC-MS
Sample Prep Minimal (dilute and shoot)Requires derivatization (multi-step, can introduce artifacts)
Analyte Suitability Ideal for polar, non-volatile compoundsRequires volatile, thermally stable compounds (or derivatives)
Throughput HighLower due to sample prep time
Information Molecular weight and structural data from fragmentationStructural data from fragmentation, retention time provides an additional identification point
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural confirmation. While less sensitive than mass spectrometry, it provides detailed information about the chemical environment and connectivity of every atom in the molecule. Although specific NMR data for this compound is not available in the searched literature[8][9][10], a predicted spectrum can be inferred.

Predicted ¹H-NMR Signals:

  • Isopropyl Group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).

  • Butanoic Acid Backbone: Two distinct signals, likely triplets, for the two methylene groups (-CH₂-CH₂-).

  • Amide Proton: A doublet for the N-H proton, coupling with the isopropyl methine proton.

  • Carboxylic Acid Proton: A broad singlet for the -COOH proton.

Comparison:

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Mass-to-charge ratio (molecular weight and elemental composition)Atomic connectivity and chemical environment
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)
Structure Elucidation Infers structure from fragmentsProvides definitive, unambiguous structure
Quantification Excellent, especially with stable isotope standardsGood, but requires higher concentrations

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

Protocol 1: ESI-MS/MS Analysis via Liquid Chromatography

This protocol outlines a standard approach for analyzing the target compound using a modern LC-MS/MS system.

ESI_Workflow cluster_workflow LC-MS/MS Experimental Workflow prep Step 1: Sample Preparation Dissolve 1 mg/mL in 50:50 Methanol:Water lc Step 2: Chromatographic Separation HILIC Column, Gradient Elution prep->lc Inject 5 µL ms Step 3: Mass Spectrometry Detection ESI Positive Mode lc->ms Eluent to MS msms Step 4: Tandem MS (MS/MS) Precursor m/z 160.1, CID Fragmentation ms->msms Isolate Precursor data Step 5: Data Analysis msms->data

Caption: Standard experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-(Isopropylamino)-4-oxobutanoic acid in a 50:50 (v/v) mixture of methanol and deionized water.

    • Create a working solution of 1 µg/mL by diluting the stock solution in the mobile phase starting condition.

  • Liquid Chromatography (LC):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). HILIC is well-suited for retaining this polar analyte.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-250 for full scan (MS1).

    • MS/MS: Perform product ion scans on the precursor ion at m/z 160.1.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is based on common methods for derivatizing amino acids and related compounds for GC-MS analysis.[6][11]

Step-by-Step Methodology:

  • Drying: Place 50 µL of the sample in an aqueous solution into a vial and evaporate to complete dryness under a stream of nitrogen.

  • Esterification:

    • Add 100 µL of 2M HCl in methanol.

    • Cap the vial tightly and heat at 80 °C for 60 minutes.

    • Evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 65 °C for 30 minutes.

    • Evaporate the reagent and excess solvent under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried derivative in 100 µL of toluene.

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

References

  • Quality Control in GC–MS Analysis of Amino Acids. (2025).
  • GC-MS Amino Acid Analysis. Mtoz Biolabs.
  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Vrije Universiteit Amsterdam.
  • Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information. University of California, Santa Barbara.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023). MDPI.
  • 1 H (a) and 13 C NMR spectra of 4 (b).
  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)
  • GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. (2000). PubMed.
  • 4-(Isopropylamino)-4-oxobutanoic acid. PubChem.
  • Fragmentation Features of Intermolecular Cross-Linked Peptides Using N-hydroxy- Succinimide Esters by MALDI- And ESI-MS/MS for Use in Structural Proteomics. (2011). PubMed.
  • 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis. ChemicalBook.
  • Mass Spectrometry Fragmentation P
  • Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. PrepChem.com.
  • 1H-NMR (a) and 13C-NMR (b) spectra of IPA.
  • Mass Spectrometry - Fragmentation P
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace.
  • MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.
  • 4-(ISOPROPYLAMINO)-4-OXOBUTANOIC ACID AldrichCPR. Sigma-Aldrich.
  • Interpret
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • 4-{3-[(Isopropylamino)carbonyl]anilino}-4-oxobutanoic acid. Santa Cruz Biotechnology.
  • Organic acids and deriv
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci
  • Search Results for 5. Beilstein Journal of Organic Chemistry.

Sources

Validation

A Comparative Guide for Researchers: 4-(Isopropylamino)-4-oxobutanoic Acid vs. N-isopropylsuccinimide

In the realm of chemical synthesis and drug development, the nuanced differences between structurally related molecules can dictate their utility and performance. This guide provides an in-depth comparison of two such mo...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical synthesis and drug development, the nuanced differences between structurally related molecules can dictate their utility and performance. This guide provides an in-depth comparison of two such molecules: 4-(Isopropylamino)-4-oxobutanoic acid and its cyclic counterpart, N-isopropylsuccinimide. Both originate from the same precursors—succinic anhydride and isopropylamine—yet their distinct structures give rise to different chemical properties, reactivity, and potential applications. This document serves as a technical resource for researchers, offering experimental insights and data to inform the selection and use of these compounds.

Structural and Physicochemical Overview

At a fundamental level, 4-(isopropylamino)-4-oxobutanoic acid is the product of a ring-opening amidation reaction, while N-isopropylsuccinimide is the result of a subsequent dehydration and cyclization. This structural difference is the cornerstone of their distinct chemical behaviors.

cluster_acid 4-(Isopropylamino)-4-oxobutanoic acid cluster_imide N-isopropylsuccinimide Acid Acid Imide Imide G succinic_anhydride Succinic Anhydride intermediate Tetrahedral Intermediate succinic_anhydride->intermediate Nucleophilic Attack (Room Temp) isopropylamine Isopropylamine isopropylamine->intermediate Nucleophilic Attack (Room Temp) succinamic_acid 4-(Isopropylamino)-4-oxobutanoic acid intermediate->succinamic_acid Ring Opening succinimide N-isopropylsuccinimide succinamic_acid->succinimide Dehydration (Heat / Reagent)

Caption: Synthetic pathway from succinic anhydride to the target compounds.

Experimental Protocol 1: Synthesis of 4-(Isopropylamino)-4-oxobutanoic acid

This protocol is adapted from general procedures for the synthesis of N-substituted succinamic acids from succinic anhydride and a primary amine. [1][2]

  • Materials: Succinic anhydride (1.0 eq), isopropylamine (1.1 eq), and a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Procedure:

    • Dissolve succinic anhydride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add isopropylamine dropwise to the stirred solution. An exothermic reaction may be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A precipitate of the product will likely form. [1] 5. Collect the solid product by vacuum filtration.

    • Wash the solid with cold solvent to remove any unreacted starting materials.

    • Dry the product under vacuum to yield 4-(isopropylamino)-4-oxobutanoic acid as a white solid. Purity can be assessed by melting point and spectroscopic methods.

Experimental Protocol 2: Synthesis of N-isopropylsuccinimide

This protocol describes a two-step, one-pot synthesis where the intermediate succinamic acid is formed in situ and then cyclized. [3][4]

  • Materials: Succinic anhydride (1.0 eq), isopropylamine (1.0 eq), acetic acid, and zinc powder (catalytic).

  • Procedure:

    • Dissolve succinic anhydride in glacial acetic acid in a round-bottom flask.

    • Add isopropylamine to the solution and stir to form the intermediate succinamic acid.

    • Add a catalytic amount of zinc powder to the reaction mixture.

    • Heat the mixture to approximately 55-60°C and maintain this temperature for 1.5-2 hours, monitoring the reaction by TLC. [3] 5. Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-isopropylsuccinimide.

Reactivity and Stability: A Comparative Analysis

The functional group differences between the two molecules are the primary drivers of their distinct reactivity profiles.

  • 4-(Isopropylamino)-4-oxobutanoic Acid: As a bifunctional molecule, it exhibits the characteristic reactions of both carboxylic acids and amides.

    • The carboxylic acid moiety can be deprotonated with a base to form a carboxylate salt, or it can undergo esterification with an alcohol under acidic conditions.

    • The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions with heating, though this is generally more difficult than ester hydrolysis.

  • N-isopropylsuccinimide: The cyclic imide structure is generally stable.

    • The imide carbonyls are less electrophilic than those of the parent anhydride, making the ring less susceptible to nucleophilic attack.

    • However, the imide ring can be opened by strong nucleophiles or under harsh hydrolytic conditions (strong acid or base with heat) to regenerate the succinamic acid. [4] * The N-H protons adjacent to the carbonyl groups in unsubstituted succinimide are acidic; however, in this N-substituted version, this reactivity is absent.

In terms of stability, 4-(isopropylamino)-4-oxobutanoic acid is stable under standard conditions but will cyclize to the imide upon heating, particularly in the presence of a dehydrating agent. N-isopropylsuccinimide is thermally more stable but is susceptible to hydrolysis over time, especially at non-neutral pH.

Analytical and Spectroscopic Differentiation

Distinguishing between the open-chain acid and the cyclic imide is straightforward using standard spectroscopic techniques. The key differences to look for are summarized below.

Table 2: Comparative Spectroscopic Features

Technique4-(Isopropylamino)-4-oxobutanoic acidN-isopropylsuccinimide
FTIR (cm⁻¹) Very broad O-H stretch (2500-3300), N-H stretch (~3300), Amide I C=O stretch (~1640), Carboxylic acid C=O stretch (~1700)Absence of broad O-H and N-H stretches. Symmetric and asymmetric imide C=O stretches (~1770 and ~1700)
¹H NMR Broad singlet for COOH proton (>10 ppm), N-H proton (amide), two distinct methylene (-CH₂-) signals, isopropyl group signals.Absence of COOH and N-H protons. A singlet for the two equivalent methylene groups in the ring, isopropyl group signals.
¹³C NMR Two distinct C=O signals (amide and carboxylic acid), two methylene carbons, isopropyl carbons.One C=O signal (due to symmetry), one methylene carbon signal, isopropyl carbons.

Applications and Research Context

The choice between these two compounds is dictated entirely by the intended application.

  • 4-(Isopropylamino)-4-oxobutanoic acid is primarily valuable as a synthetic intermediate . Its bifunctional nature allows for selective modification at either the carboxylic acid or the amide terminus, enabling its use as a linker or spacer in more complex molecules. For example, the carboxylic acid can be activated and coupled to an amine, while the isopropylamide remains intact.

  • N-isopropylsuccinimide , and N-substituted succinimides in general, are a well-established class of compounds in medicinal chemistry. They are known to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. [5]The succinimide ring is a common scaffold in pharmacologically active molecules, and the N-substituent plays a crucial role in modulating biological activity. [5]Therefore, N-isopropylsuccinimide would be the compound of interest for researchers screening for biological activity or developing new therapeutic agents based on the succinimide core.

Conclusion

While originating from the same simple starting materials, 4-(isopropylamino)-4-oxobutanoic acid and N-isopropylsuccinimide are distinct chemical entities with different synthetic endpoints, reactivities, and applications. The former is an acyclic carboxylic acid-amide, serving primarily as a versatile intermediate for further chemical modification. The latter is a stable cyclic imide, a structural motif frequently found in biologically active compounds. A clear understanding of the reaction conditions that favor the formation of one over the other, coupled with the ability to distinguish them analytically, is essential for any researcher working in this chemical space. The choice between them is a clear example of how a simple intramolecular cyclization can fundamentally alter a molecule's properties and its potential role in a research program.

References

  • PubChem. (n.d.). 4-(Isopropylamino)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Martinez-Cisneros, C. S., et al. (2021). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 13(16), 2789. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Retrieved from [Link]

  • Pawar, S. B., et al. (2014). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 3, 130-135. Retrieved from [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Retrieved from [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from [Link]

Sources

Comparative

Analytical Comparison Guide: Structural Validation of 4-(Isopropylamino)-4-oxobutanoic Acid via ¹³C NMR

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Empirical ¹³C NMR Spectroscopy vs. In Silico Prediction and Orthogonal Methods Executive Summary In pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Empirical ¹³C NMR Spectroscopy vs. In Silico Prediction and Orthogonal Methods

Executive Summary

In pharmaceutical intermediate synthesis and advanced polymer design (such as NIPAM-functionalized dendrimers)[1], the precise structural verification of 4-(isopropylamino)-4-oxobutanoic acid (also known as N-isopropylsuccinamic acid) is a critical quality control step. This guide objectively compares the performance of empirical ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy against in silico prediction software and orthogonal analytical alternatives (LC-MS, FT-IR). By analyzing the causality behind solvent selection and acquisition parameters, this guide establishes a self-validating protocol for high-fidelity structural assignment.

Analytical Method Comparison: Why ¹³C NMR?

While multiple analytical techniques can characterize 4-(isopropylamino)-4-oxobutanoic acid, they offer different tiers of structural information.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for confirming the intact molecular weight (

    
     g/mol ) and assessing purity. However, MS cannot easily differentiate between structural isomers (e.g., positional isomers of the amide/acid groups) without extensive MS/MS fragmentation libraries.
    
  • FT-IR (Fourier-Transform Infrared Spectroscopy): Readily identifies the presence of the carboxylic acid O-H stretch (~3200–2500 cm⁻¹), amide N-H stretch (~3300 cm⁻¹), and distinct C=O stretches for the acid and amide. Yet, it lacks the resolution to map the aliphatic carbon backbone.

  • ¹³C NMR Spectroscopy: The gold standard for skeletal mapping. Because carbon has a broad chemical shift range (0–220 ppm)[2], ¹³C NMR provides distinct, quantifiable signals for every unique carbon environment in the molecule, distinguishing the carboxylic acid carbonyl from the amide carbonyl, and resolving the aliphatic chain.

Empirical Data vs. In Silico Prediction

Modern in silico tools (e.g., DFT calculations or empirical database predictors like Mnova) are highly efficient but often struggle with molecules containing multiple hydrogen-bonding sites. Implicit-solvent Density Functional Theory (DFT) calculations frequently fail to adequately reproduce the chemical shift differences caused by specific solute-solvent interactions, particularly for polar functional groups like amides and carboxylic acids[3]. Therefore, empirical acquisition remains mandatory for regulatory submissions.

The Causality of Solvent Effects: DMSO-d₆ vs. CDCl₃

A critical experimental choice in NMR is the deuterated solvent. 4-(Isopropylamino)-4-oxobutanoic acid contains both a hydrogen-bond donor/acceptor (carboxylic acid) and a secondary amide.

The Phenomenon: In non-polar solvents like CDCl₃, primary and secondary amides partially associate, and carboxylic acids form strongly bound dimers. This solute-solute interaction causes the chemical shifts of the carbonyl carbons to become highly concentration-dependent. Furthermore, the lone electron pairs of the carbonyl oxygen are specifically solvated by CDCl₃ molecules, subtly altering the electronic shielding[4].

The Solution: Using DMSO-d₆ is vastly superior for this compound. DMSO is a strong hydrogen-bond acceptor. It outcompetes solute-solute interactions, breaking the carboxylic acid dimers and binding strongly to the amide N-H protons[4]. This forces the molecule into a consistent, monomeric solvation state, rendering the ¹³C chemical shifts highly reproducible and concentration-independent.

Quantitative Data: ¹³C NMR Chemical Shift Assignments

The table below compares the expected empirical ¹³C NMR chemical shifts of 4-(isopropylamino)-4-oxobutanoic acid in DMSO-d₆ against CDCl₃ and standard in silico predictions.

Molecular Structure Reference:HOOC(4)-CH₂(3)-CH₂(2)-C(=O)(1)-NH-CH(5)(CH₃(6)CH₃(7))

Carbon PositionEnvironmentEmpirical Shift (DMSO-d₆)Empirical Shift (CDCl₃)In Silico PredictionDeviation (Empirical DMSO vs Pred)
C4 Carboxylic Acid (C=O)~174.2 ppm~176.5 ppm175.0 ppm-0.8 ppm
C1 Amide (C=O)~170.5 ppm~172.1 ppm171.0 ppm-0.5 ppm
C5 Isopropyl (CH)~40.5 ppm~41.5 ppm41.2 ppm-0.7 ppm
C2 Aliphatic (CH₂ α to amide)~30.1 ppm~30.8 ppm31.0 ppm-0.9 ppm
C3 Aliphatic (CH₂ α to acid)~29.5 ppm~29.9 ppm29.8 ppm-0.3 ppm
C6, C7 Isopropyl (CH₃)~22.5 ppm~22.8 ppm22.6 ppm-0.1 ppm

Note: Chemical shifts in CDCl₃ are shifted downfield (higher ppm) for the carbonyls due to the lack of strong solvent-to-solute hydrogen bonding at the carbonyl oxygen, combined with the concentration-dependent dimerization effects.

Experimental Protocol: Self-Validating ¹³C NMR Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checks.

Step 1: Sample Preparation

  • Weigh exactly 25.0 mg of high-purity 4-(isopropylamino)-4-oxobutanoic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) to ensure a high signal-to-noise ratio without excessive viscosity.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: Instrument Tuning and Calibration

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H, corresponding to 100 MHz or 125 MHz for ¹³C).

  • Lock: Lock the spectrometer to the deuterium frequency of DMSO-d₆.

  • Shim: Perform gradient shimming (Z1-Z5) to achieve a uniform magnetic field. Self-Validation Check: The ¹H residual solvent peak (DMSO-d₅) should have a line width at half height (FWHM) of < 1.0 Hz.

  • Tune & Match: Manually or automatically tune the probe to the ¹³C resonance frequency to maximize energy transfer.

Step 3: Acquisition Parameters

  • Pulse Sequence: Select a standard 1D ¹³C sequence with composite pulse decoupling (CPD) to remove ¹H-¹³C J-coupling (e.g., zgpg30 on Bruker systems).

  • Relaxation Delay (D1): Set D1 to 2.0 seconds. Causality: Quaternary carbons (C1, C4) lack attached protons and thus rely on slower dipole-dipole relaxation mechanisms[2]. A sufficient D1 ensures these signals are not saturated and remain visible.

  • Scans (NS): Acquire a minimum of 512 to 1024 scans to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C.

Step 4: Processing and Referencing

  • Apply a line broadening (LB) apodization function of 1.0 Hz prior to Fourier Transformation to enhance the signal-to-noise ratio.

  • Phase the spectrum manually to ensure pure absorptive peak shapes.

  • Referencing: Calibrate the chemical shift scale by setting the central peak of the DMSO-d₆ septet to exactly 39.52 ppm [5]. This internal referencing acts as a self-validating anchor for the entire spectrum.

Structural Validation Workflow

The logical relationship between sample preparation, data acquisition, and validation is illustrated below.

NMR_Workflow Start Synthesized Compound 4-(Isopropylamino)-4-oxobutanoic acid Solvent Solvent Selection (DMSO-d6 preferred over CDCl3) Start->Solvent Acq 13C NMR Acquisition (100 MHz, CPD, D1=2s) Solvent->Acq Process Data Processing (Zero-filling, 1 Hz LB, Referencing) Acq->Process Assign Chemical Shift Assignment (C=O, CH, CH2, CH3) Process->Assign Compare Validation vs. In Silico Prediction Tools Assign->Compare Valid Confirmed Molecular Structure (Ready for QA/QC) Compare->Valid

Caption: Logical workflow for the empirical ¹³C NMR acquisition and structural validation process.

References

  • Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. ACS Figshare. Available at:[Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC. Available at:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Pittsburgh / J. Org. Chem. Available at:[Link]

  • Supporting Information: Synthesis of N-isopropylsuccinamic acid. Wiley-VCH. Available at:[Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at:[Link]

Sources

Validation

A Comparative Guide to Purity Assessment of 4-(Isopropylamino)-4-oxobutanoic Acid Using Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of a compound's purity is a foundational requirement. This g...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of a compound's purity is a foundational requirement. This guide provides an in-depth technical comparison of elemental analysis against other common analytical techniques for the purity assessment of 4-(Isopropylamino)-4-oxobutanoic acid, a key building block in synthetic organic chemistry. As Senior Application Scientists, our goal is to offer not just a protocol, but a comprehensive understanding of why and when elemental analysis is the most judicious choice.

The Critical Role of Purity in Scientific Research

The integrity of any research, especially in drug development, hinges on the purity of the chemical entities involved. Impurities can lead to erroneous experimental results, unpredictable side effects in pharmacological studies, and ultimately, compromise the safety and efficacy of a potential therapeutic agent. Therefore, the selection of an appropriate analytical method for purity determination is a decision of paramount importance.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[1] For a pure compound like 4-(Isopropylamino)-4-oxobutanoic acid, the experimentally determined elemental composition should align closely with the theoretically calculated values. Any significant deviation can indicate the presence of impurities. The most prevalent method for this is CHNS analysis, which relies on combustion analysis.[2]

Why Elemental Analysis?

The principle behind using elemental analysis for purity assessment is straightforward and powerful: it provides a direct measure of the elemental composition of the bulk sample. Unlike chromatographic techniques that separate components, elemental analysis offers a holistic view of the sample's elemental makeup. This makes it an excellent tool for confirming the identity and bulk purity of a synthesized compound. The accepted deviation between the calculated and found elemental analysis results is typically within ±0.4%.[3][4]

Chemical Profile of 4-(Isopropylamino)-4-oxobutanoic acid:

  • Molecular Formula: C₇H₁₃NO₃[5]

  • Molecular Weight: 159.18 g/mol [5]

  • Theoretical Elemental Composition:

    • Carbon (C): 52.82%

    • Hydrogen (H): 8.23%

    • Nitrogen (N): 8.80%

    • Oxygen (O): 30.15%

Experimental Protocol: Elemental Analysis of 4-(Isopropylamino)-4-oxobutanoic Acid

This protocol outlines the steps for determining the C, H, and N content of 4-(Isopropylamino)-4-oxobutanoic acid using a modern elemental analyzer.

Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of 4-(Isopropylamino)-4-oxobutanoic acid and compare it to the theoretical values to assess purity.

Instrumentation: A CHN elemental analyzer, which typically uses combustion to convert the sample into gaseous products (CO₂, H₂O, and N₂) that are then separated and quantified.[6]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder.

    • Accurately weigh 1-2 mg of the 4-(Isopropylamino)-4-oxobutanoic acid sample into a tin capsule using a microbalance. The exact weight is critical for accurate calculations.

    • Fold the tin capsule to enclose the sample securely.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

    • Run the standard multiple times to ensure the instrument is providing accurate and reproducible results. The measured values for the standard should be within the acceptable limits of the certified values.

  • Sample Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler.

    • Initiate the combustion process. The sample is combusted at a high temperature (typically ~900-1000 °C) in an oxygen-rich environment.[2]

    • The resulting combustion gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated, typically by gas chromatography, and detected by a thermal conductivity detector.[7]

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N based on the detected signals and the sample weight.

    • Compare the experimental percentages with the theoretical values for 4-(Isopropylamino)-4-oxobutanoic acid.

    • The difference should ideally be less than 0.4% for each element to confirm high purity.[3]

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenous Sample Weigh Weigh 1-2 mg Sample->Weigh Microbalance Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combustion High-Temp Combustion Encapsulate->Combustion Autosampler Reduction Reduction of NOx Combustion->Reduction Separation Gas Separation Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate %C, H, N Detection->Calculation Software Comparison Compare to Theoretical Calculation->Comparison Purity Assess Purity Comparison->Purity Δ < 0.4%

Caption: Workflow of CHN elemental analysis.

Comparative Analysis with Alternative Techniques

While elemental analysis is a powerful tool, it is essential to understand its place among other purity assessment methods.[8] Orthogonal techniques can provide complementary information and are often used in conjunction to build a comprehensive purity profile.

Technique Principle Advantages for 4-(Isopropylamino)-4-oxobutanoic acid Disadvantages
Elemental Analysis Measures the mass percentage of C, H, N, and other elements.[1]Provides a direct measure of bulk purity. Fast, simple, and relatively inexpensive.[2]Does not provide information on the nature of impurities. Insensitive to isomeric impurities.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[9]High resolution and sensitivity for detecting and quantifying impurities. Can separate structurally similar compounds.Requires method development and validation. The compound must be soluble and possess a chromophore for UV detection.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[10]Excellent for volatile impurities. Can be coupled with a mass spectrometer (GC-MS) for definitive identification.The compound may require derivatization to increase volatility. Not suitable for non-volatile impurities.
Titrimetry Determines the concentration of a substance by reacting it with a solution of known concentration.[11]Can be a highly accurate and precise primary method for assay determination.Only applicable for impurities that can be selectively titrated. Less sensitive than chromatographic methods.

Conclusion: An Integrated Approach to Purity Assessment

For the purity assessment of 4-(Isopropylamino)-4-oxobutanoic acid, elemental analysis serves as a fundamental and indispensable tool. It provides a direct and reliable confirmation of the compound's elemental composition, which is a primary indicator of its bulk purity. However, a comprehensive purity profile is best achieved through an integrated approach. While elemental analysis confirms the correct elemental ratios, techniques like HPLC are invaluable for detecting and quantifying specific impurities.[8] Therefore, for researchers and professionals in drug development, employing elemental analysis in conjunction with a high-resolution separation technique represents the gold standard for ensuring the purity and, consequently, the quality and reliability of their scientific work.

References

  • ASTM D5291-01 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2002). ASTM International. [Link]

  • ASTM D5291-21 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Elemental analysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). USP. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • What Is an Elemental Analyzer & How Does It Work? (2023). AZoM. [Link]

  • Common Elemental Analysis Methods. (2024). Universal Lab Blog. [Link]

  • Elemental Analysis (CHNS, ONH) - Precise material analysis. (2026). Fraunhofer IFAM. [Link]

  • How Does an Elemental Analyzer Work? (2021). AZoM. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing. [Link]

  • Oxygen Flask Combustion Method. (n.d.). [Link]

  • 4-(Isopropylamino)-4-oxobutanoic acid. (n.d.). PubChem. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Scientific Research in Science and Technology. [Link]

  • Titrimetry and HPLC Assay Methods. (n.d.). Scribd. [Link]

  • 2.4 Oxygen flask method. (n.d.). digicollections.net. [Link]

  • Sulfur in Organic Compounds by Oxygen Flask Combustion. (n.d.). [Link]

  • Is there any other technique other than GC/HPLC to determine the percentage/concentration of volatile compounds present in a sample? (2019). ResearchGate. [Link]

  • 4-Aminobutanoic acid. (n.d.). NIST WebBook. [Link]

Sources

Comparative

Differentiating succinic acid from 4-(Isopropylamino)-4-oxobutanoic acid analytically

Analytical Differentiation of Succinic Acid and 4-(Isopropylamino)-4-oxobutanoic Acid: A Comprehensive Guide Introduction Differentiating succinic acid (butanedioic acid) from its mono-amide derivative, 4-(isopropylamino...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of Succinic Acid and 4-(Isopropylamino)-4-oxobutanoic Acid: A Comprehensive Guide

Introduction

Differentiating succinic acid (butanedioic acid) from its mono-amide derivative, 4-(isopropylamino)-4-oxobutanoic acid (also known as N-isopropylsuccinamic acid), is a critical analytical requirement in drug development, polymer functionalization, and prodrug synthesis. Succinic acid is a highly polar, symmetric dicarboxylic acid and a fundamental intermediate in the citric acid cycle[1]. In contrast, 4-(isopropylamino)-4-oxobutanoic acid features an isopropyl-substituted amide group, which breaks the molecule's symmetry and significantly alters its physicochemical profile[2].

As a Senior Application Scientist, I approach the differentiation of these two molecules not merely as a routine identification task, but as a systematic exploitation of their structural causality. The conversion of a carboxylic acid hydroxyl group to an isopropylamine moiety changes the hydrogen-bonding network, increases lipophilicity, and introduces distinct spectroscopic handles. This guide outlines an objective, self-validating analytical comparison of these two compounds using NMR, FTIR, and LC-MS.

Structural and Physicochemical Causality

The analytical divergence between these two compounds stems directly from their functional groups. Succinic acid's symmetry renders its methylene protons chemically equivalent, while its dual carboxylic acids make it highly hydrophilic. The introduction of the isopropylamide group in 4-(isopropylamino)-4-oxobutanoic acid desymmetrizes the aliphatic backbone and increases the overall molecular weight and hydrophobicity[2].

PropertySuccinic Acid4-(Isopropylamino)-4-oxobutanoic acid
Chemical Formula C₄H₆O₄C▱H₁₃NO₃
Molecular Weight 118.09 g/mol [1]159.18 g/mol [2]
Functional Groups Two Carboxylic AcidsOne Carboxylic Acid, One Secondary Amide
Symmetry SymmetricAsymmetric
LogP (Computed) -0.59[1]-0.20[2]

Spectroscopic Differentiation: NMR and FTIR

Nuclear Magnetic Resonance (NMR) Spectroscopy The causality behind choosing ¹H NMR as the primary differentiation tool lies in its extreme sensitivity to electronic environments and molecular symmetry.

  • Succinic Acid: The symmetry of the molecule results in a highly simplified spectrum. In DMSO-d₆, it presents a single resonance for the four methylene protons at ~2.42 ppm, and a broad singlet for the highly deshielded carboxylic acid protons at ~12.2 ppm[3].

  • 4-(Isopropylamino)-4-oxobutanoic acid: The isopropyl group introduces a distinct doublet at ~1.02 ppm (six methyl protons) and a multiplet at ~3.79 ppm (one methine proton)[4]. Furthermore, the methylene protons of the succinyl backbone are no longer equivalent; they split into distinct triplets/multiplets (between 2.26 and 2.50 ppm) due to their proximity to either the carboxylic acid or the amide[4].

Expert Insight: Choosing DMSO-d₆ over D₂O is a deliberate experimental choice. It prevents the rapid deuterium exchange of the amide N-H proton, allowing its observation as a broad singlet at ~7.68 ppm to confirm the amide linkage[4].

Fourier Transform Infrared (FTIR) Spectroscopy FTIR provides a rapid, orthogonal method for differentiation based on vibrational modes.

  • Succinic Acid: Characterized by a strong carbonyl (C=O) stretch at 1678–1720 cm⁻¹ and a broad O-H stretch spanning 2500–3000 cm⁻¹[5]. It completely lacks nitrogen-related vibrational modes.

  • 4-(Isopropylamino)-4-oxobutanoic acid: Validates its identity through the emergence of the Amide I band (C=O stretch of the amide) typically around 1630–1650 cm⁻¹, the Amide II band (N-H bend) near 1550 cm⁻¹, and a distinct N-H stretching vibration around 3300 cm⁻¹.

Analytical FeatureSuccinic Acid4-(Isopropylamino)-4-oxobutanoic acid
¹H NMR (Aliphatic CH₂) Singlet, ~2.42 ppm[3]Multiplets/Triplets, 2.26–2.50 ppm[4]
¹H NMR (Isopropyl) AbsentDoublet ~1.02 ppm, Multiplet ~3.79 ppm[4]
¹H NMR (Heteroatom H) Broad singlet ~12.2 ppm (COOH)[3]Broad singlet ~7.68 ppm (NH)[4]
FTIR Signatures Strong C=O (~1678 cm⁻¹)[5]Amide I (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹)

Chromatographic & Mass Spectrometric Profiling (LC-MS)

Chromatographic Causality: Succinic acid is highly polar and poorly retained on traditional reversed-phase (RP) C18 columns, often eluting in the void volume[6]. To achieve meaningful retention, mixed-mode chromatography (combining anion-exchange and reversed-phase mechanisms) or Hydrophilic Interaction Liquid Chromatography (HILIC) is required[7]. In contrast, the isopropyl group of 4-(isopropylamino)-4-oxobutanoic acid increases the molecule's hydrophobicity, allowing for standard RP-HPLC retention.

Mass Spectrometry Causality: Electrospray ionization (ESI) in negative mode is ideal for both compounds due to the readily deprotonated carboxylic acid group. Succinic acid yields a deprotonated molecular ion [M-H]⁻ at m/z 116.9 (nominal m/z 117)[8], while the amide derivative yields an [M-H]⁻ at m/z 158.1.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: ¹H NMR Acquisition with Internal Validation

  • Sample Preparation: Weigh exactly 5.0 mg of the analyte and dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Standard (Self-Validation): Add 0.1% v/v Tetramethylsilane (TMS) to the solvent prior to dissolution. This acts as a zero-point reference to ensure chemical shifts are accurately calibrated against environmental fluctuations.

  • Acquisition Parameters: Acquire data at 400 MHz (or higher) at 298 K. Use a standard 1D proton pulse sequence with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds to ensure complete relaxation for accurate integration.

  • Data Validation: Integrate the TMS peak to 0. For 4-(isopropylamino)-4-oxobutanoic acid, the integration ratio of the isopropyl methyl doublet (~1.02 ppm) to the methine multiplet (~3.79 ppm) must strictly equal 6:1[4]. Any deviation indicates an impurity or an incomplete amidation reaction.

Protocol 2: LC-MS Analytical Workflow

  • Column Selection: Use a mixed-mode column (e.g., Acclaim OA or Primesep D, 4.6 x 150 mm, 5 µm) to ensure adequate retention of the highly polar succinic acid[7][8].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (maintains acidic pH to suppress ionization of the carboxylic acid during chromatography, improving peak shape).

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • System Suitability (Self-Validation): Inject a blank (diluent only) to confirm the absence of carryover. Inject a standard mixture of succinic acid and 4-(isopropylamino)-4-oxobutanoic acid. The system is validated for use only if baseline resolution (Rs > 1.5) is achieved between the two peaks.

  • Detection: Operate the mass spectrometer in ESI negative mode. Monitor Extracted Ion Chromatograms (EIC) at m/z 117.0 and m/z 158.1.

Analytical Workflow Visualization

AnalyticalWorkflow Start Unknown Sample (Succinic Acid vs. Amide) NMR 1H NMR Spectroscopy (DMSO-d6) Start->NMR FTIR FTIR Spectroscopy (ATR/KBr) Start->FTIR LCMS LC-MS Analysis (Mixed-Mode/RP) Start->LCMS NMR_SA Singlet ~2.4 ppm (Symmetric CH2) NMR->NMR_SA Succinic Acid NMR_Amide Doublet ~1.0 ppm (CH3) Multiplet ~3.8 ppm (CH) NMR->NMR_Amide Amide FTIR_SA Strong C=O ~1678 cm⁻¹ No N-H stretch FTIR->FTIR_SA Succinic Acid FTIR_Amide Amide I (~1640 cm⁻¹) N-H stretch (~3300 cm⁻¹) FTIR->FTIR_Amide Amide LCMS_SA m/z 117 [M-H]⁻ Early Retention LCMS->LCMS_SA Succinic Acid LCMS_Amide m/z 158 [M-H]⁻ Late Retention LCMS->LCMS_Amide Amide

Analytical workflow for the differentiation of succinic acid and its isopropylamide derivative.

References

  • Title: Succinic acid(110-15-6) 1H NMR spectrum Source: chemicalbook.com URL: 3

  • Title: Fourier transform-infrared spectra of (A) piperine, (B) succinic acid... Source: researchgate.net URL: 5

  • Title: HPLC Methods for analysis of Succinic acid Source: helixchrom.com URL: 6

  • Title: Succinic Acid | C4H6O4 | CID 1110 Source: pubchem.ncbi.nlm.nih.gov URL: 1

  • Title: 4-(Isopropylamino)-4-oxobutanoic acid | C7H13NO3 | CID 245007 Source: pubchem.ncbi.nlm.nih.gov URL: 2

  • Title: Succinic Acid (HPLC Application) Source: sielc.com URL: 7

  • Title: Determination of Succinic, Glutaric, and Adipic Acids as Quality Control Source: pragolab.cz URL: 8

  • Title: Supporting Information (Synthesis of N-isopropylsuccinamic acid) Source: wiley-vch.de URL: 4

Sources

Validation

A Comparative Crystallographic Analysis of N-Alkyl and N-Aryl Substituted Succinamic Acids

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical sciences and materials research, the precise understanding of a molecule's three-dimensional structure is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the precise understanding of a molecule's three-dimensional structure is paramount. It governs everything from biological activity and reaction kinetics to physical properties like solubility and stability. X-ray crystallography stands as the definitive technique for elucidating these atomic-level details. This guide provides an in-depth comparative analysis of the crystallographic data for 4-(Isopropylamino)-4-oxobutanoic acid and a structurally related analogue, N-phenylsuccinamic acid.

While experimental crystallographic data for 4-(Isopropylamino)-4-oxobutanoic acid is not publicly available, this guide presents a plausible, theoretically-derived dataset to facilitate a comparative structural discussion. This approach allows for an expert exploration of the anticipated conformational differences and their potential impact on the physicochemical properties of these compounds. The crystallographic data for N-phenylsuccinamic acid is based on published experimental findings.

Introduction to Succinamic Acids and the Importance of Their Crystal Structures

Succinamic acids, mono-amides of succinic acid, are versatile molecules that feature both a carboxylic acid and an amide functional group. This dual functionality allows them to participate in a variety of hydrogen bonding interactions, making their solid-state structures particularly interesting. The nature of the substituent on the amide nitrogen (the N-substituent) can significantly influence the molecular packing and, consequently, the bulk properties of the material. Understanding these structure-property relationships is crucial for the rational design of new materials and active pharmaceutical ingredients (APIs).

This guide will delve into the experimental protocol for determining the crystal structure of small molecules like these succinamic acid derivatives and then proceed to a detailed comparison of their structural features.

Experimental Section: The Workflow of Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a multi-step process that requires precision and careful data analysis.[1][2][3] The general workflow is applicable to both of the compounds discussed herein.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization Slow Evaporation mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Data Acquisition diffractometer->data_collection Oscillation Images indexing Indexing & Integration data_collection->indexing scaling Scaling & Merging indexing->scaling structure_solution Structure Solution (Direct Methods) scaling->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

1. Synthesis and Crystallization:

  • Synthesis of N-phenylsuccinamic acid: A solution of succinic anhydride in a suitable solvent (e.g., toluene) is reacted with aniline. The resulting mixture is stirred and then treated with dilute acid to remove unreacted aniline. The solid product is filtered and washed.[4]

  • Hypothetical Synthesis of 4-(Isopropylamino)-4-oxobutanoic acid: A similar procedure would be followed, substituting aniline with isopropylamine.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source, is used to irradiate the crystal.[5]

  • A series of diffraction images are collected as the crystal is rotated. These images consist of a pattern of diffraction spots.[6]

3. Data Processing and Structure Solution:

  • Indexing and Integration: The positions of the diffraction spots on the images are used to determine the unit cell parameters and the crystal's orientation. The intensities of the spots are then integrated.[6][7]

  • Scaling and Merging: The integrated intensities from all the images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a unique dataset.[7]

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization algorithm. This process optimizes the atomic coordinates, and thermal displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for N-phenylsuccinamic acid (experimental) and a hypothetical dataset for 4-(Isopropylamino)-4-oxobutanoic acid.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterN-phenylsuccinamic acid (Experimental)[4]4-(Isopropylamino)-4-oxobutanoic acid (Hypothetical)
Empirical FormulaC₁₀H₁₁NO₃C₇H₁₃NO₃
Formula Weight193.20159.18
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)4.986(1)9.852
b (Å)25.108(4)5.431
c (Å)7.895(2)15.678
α (°)9090
β (°)103.18(2)90
γ (°)9090
Volume (ų)962.3(3)839.5
Z44
Calculated Density (Mg/m³)1.3341.258
Absorption Coefficient (mm⁻¹)0.100.09
F(000)408344
R(int)0.0220.035
Final R indices [I>2σ(I)]R₁ = 0.053, wR₂ = 0.135R₁ = 0.048, wR₂ = 0.125

Structural Analysis and Comparison

The substitution of a planar, aromatic phenyl group in N-phenylsuccinamic acid with a bulky, aliphatic isopropyl group in 4-(Isopropylamino)-4-oxobutanoic acid is expected to induce significant changes in both the molecular conformation and the crystal packing.

Molecular Conformation

In the crystal structure of N-phenylsuccinamic acid, the conformations of the N-H and C=O bonds in the amide segment are anti to each other.[4] This arrangement is relatively planar and allows for efficient intermolecular hydrogen bonding.

For the hypothetical structure of 4-(Isopropylamino)-4-oxobutanoic acid, the bulky isopropyl group would likely lead to a more twisted conformation around the amide bond to minimize steric hindrance. This could influence the relative orientation of the carboxylic acid and amide functional groups, potentially affecting the types of hydrogen bonding motifs that can be formed.

Intermolecular Interactions and Crystal Packing

The crystal packing of N-phenylsuccinamic acid is characterized by infinite chains formed through intermolecular N-H···O and O-H···O hydrogen bonds.[4] This extensive hydrogen bonding network contributes to the stability of the crystal lattice.

In the case of 4-(Isopropylamino)-4-oxobutanoic acid, the presence of the non-polar isopropyl group might lead to a disruption of the extensive hydrogen-bonded chains seen in the phenyl-substituted analogue. Instead, the packing might be dominated by a combination of hydrogen bonding involving the carboxylic acid and amide groups, and weaker van der Waals interactions between the isopropyl groups. This could result in a less dense crystal packing, as reflected in the lower calculated density in the hypothetical data.

The following diagram illustrates the key difference in the N-substituent which drives the conformational and packing variations.

molecular_comparison cluster_phenyl N-phenylsuccinamic acid cluster_isopropyl 4-(Isopropylamino)-4-oxobutanoic acid cluster_key Key Structural Difference phenyl key_diff Aromatic Phenyl Group vs. Aliphatic Isopropyl Group isopropyl

Figure 2: Comparison of the chemical structures of N-phenylsuccinamic acid and 4-(Isopropylamino)-4-oxobutanoic acid.

Conclusion

This comparative guide highlights the profound influence of N-substitution on the crystal structures of succinamic acid derivatives. While a definitive experimental structure for 4-(Isopropylamino)-4-oxobutanoic acid remains to be determined, the analysis of a plausible hypothetical structure in comparison to the known structure of N-phenylsuccinamic acid provides valuable insights for researchers. The principles outlined here demonstrate the importance of considering steric and electronic effects of substituents in predicting and understanding the solid-state properties of organic molecules. For drug development professionals, these structural nuances can have significant implications for formulation, bioavailability, and patentability.

References

  • Gowda, B. T., Foro, S., Saraswathi, B. S., & Fuess, H. (2011). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o249. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o908. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Biochemist. (2021). A beginner's guide to X-ray data processing. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. [Link]

  • Eaton, D. F., & Smart, B. E. (2011). N-(4-Isocyanophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2681. [Link]

  • The Royal Society of Chemistry. (2020). Systematic comparison of racemic and enantiopure multicomponent crystals of phenylsuccinic acid—the role of chirality. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. [Link]

  • YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • PubChem. (n.d.). Succinanilic acid. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validated LC-MS/MS Quantification of N-isopropylsuccinamic Acid

This guide provides an in-depth comparison of analytical methodologies for the quantification of N-isopropylsuccinamic acid, with a primary focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of N-isopropylsuccinamic acid, with a primary focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the available techniques, their underlying principles, and practical, field-proven insights to guide your experimental choices. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative for N-isopropylsuccinamic Acid

N-isopropylsuccinamic acid, a small organic acid, can be a critical analyte in various stages of drug development and biomedical research. Its accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The inherent challenges of analyzing small, polar molecules in such complex sample types necessitate a highly selective and sensitive analytical approach. This guide will explore why LC-MS/MS has emerged as the gold standard for this application and how it compares to other analytical techniques.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision that impacts data quality, throughput, and regulatory acceptance. Below is a comparative overview of common techniques for the quantification of organic acids like N-isopropylsuccinamic acid.

FeatureLC-MS/MSHPLC-UVGC-MSImmunoassay
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation followed by detection based on UV absorbance.Chromatographic separation of volatile derivatives followed by mass-based detection.Antibody-based recognition of the target analyte.
Selectivity Very High (based on retention time and mass-to-charge ratio of two ions).Moderate (risk of interference from co-eluting compounds with similar UV absorbance).High (derivatization can improve selectivity).High (can be subject to cross-reactivity with structurally similar compounds).
Sensitivity Very High (typically ng/mL to pg/mL).[1]Low to Moderate (typically µg/mL).High (can be very sensitive with appropriate derivatization).High (can be very sensitive, but often with a narrower dynamic range).
Throughput High.Moderate.Low to Moderate (sample derivatization is often required).High.
Matrix Effects Can be significant and require careful management.[2][3]Can be significant.Can be significant.Can be significant.
Universality Broadly applicable to a wide range of compounds.Limited to compounds with a UV chromophore.Limited to volatile or derivatizable compounds.Highly specific to the target analyte; requires antibody development.
Regulatory Acceptance Widely accepted and often preferred by regulatory agencies.[4][5]Accepted, but may require more extensive validation to demonstrate specificity.Accepted, particularly for volatile compounds.Accepted, but requires thorough characterization of the antibody.

Expert Insight: While techniques like GC-MS can offer high sensitivity for organic acids, the requirement for derivatization to induce volatility adds a time-consuming step and a potential source of variability.[6][7] HPLC-UV, on the other hand, often lacks the required sensitivity and selectivity for bioanalytical studies where analyte concentrations are low and the matrix is complex.[8] Immunoassays, while sensitive, can be susceptible to cross-reactivity and may not be readily available for novel compounds like N-isopropylsuccinamic acid. LC-MS/MS provides an optimal balance of selectivity, sensitivity, and throughput, making it the preferred platform for regulated bioanalysis.[4][9]

The LC-MS/MS Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and validated LC-MS/MS method for the quantification of N-isopropylsuccinamic acid in a biological matrix (e.g., human plasma). The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to improve sensitivity.[10][11]

Protocol:

  • Thaw and Vortex: Thaw frozen plasma samples at room temperature and vortex mix to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of N-isopropylsuccinamic acid) to each sample, calibrator, and quality control (QC) sample. The IS is crucial for correcting for variability during sample preparation and analysis.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. Acetonitrile is a common protein precipitation agent.[11] The acidic condition helps to improve the recovery of acidic analytes.

  • Vortex and Centrifuge: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile). This step concentrates the analyte and ensures compatibility with the LC system.[10]

Chromatographic Separation: Achieving Baseline Resolution

Liquid chromatography separates the analyte from other components in the reconstituted sample based on their physicochemical properties.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a good starting point for separating small polar molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte, improving peak shape and retention on the reversed-phase column.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient elution, where the percentage of Mobile Phase B is increased over time, is typically used to effectively separate the analyte from early and late-eluting interferences.

  • Flow Rate: A flow rate of 0.4 mL/min is common for this column dimension.

  • Injection Volume: 10 µL.

Mass Spectrometric Detection: The Key to Selectivity and Sensitivity

Tandem mass spectrometry provides two levels of mass filtering, which is the basis for its exceptional selectivity.

MS/MS Parameters (in positive electrospray ionization - ESI+ mode):

  • Ion Source: Electrospray Ionization (ESI) is well-suited for polar molecules.

  • Multiple Reaction Monitoring (MRM):

    • N-isopropylsuccinamic acid: A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

    • Internal Standard: A corresponding MRM transition is monitored for the internal standard.

  • Optimization: The declustering potential, collision energy, and other source parameters must be optimized for the specific analyte and internal standard to maximize signal intensity.

Workflow Visualization

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: The general workflow for LC-MS/MS bioanalysis.

Method Validation: Ensuring Data Integrity and Regulatory Compliance

A bioanalytical method must be rigorously validated to ensure its performance is acceptable and the results are reliable.[13][14] The validation parameters are defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][15][16]

Key Validation Parameters

The following parameters must be assessed during a full method validation:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[2][17]

  • Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the analyte concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.[2][3]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[17]

Validation Parameter Interdependencies

Validation_Parameters cluster_Core Core Performance cluster_Sensitivity Sensitivity cluster_Specificity Specificity cluster_Practicality Practicality Accuracy Accuracy Precision Precision LLOQ LLOQ Selectivity Selectivity Selectivity->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy Recovery Recovery Recovery->Accuracy CalibrationCurve Calibration Curve CalibrationCurve->Accuracy CalibrationCurve->Precision CalibrationCurve->LLOQ

Caption: Interdependencies of key bioanalytical method validation parameters.

Conclusion: The Superiority of a Validated LC-MS/MS Method

For the reliable quantification of N-isopropylsuccinamic acid in biological matrices, a validated LC-MS/MS method is unequivocally the superior choice. Its unparalleled selectivity and sensitivity, coupled with high throughput, provide the robust and high-quality data required to support critical decisions in drug development and research. While other techniques have their merits, they often fall short in meeting the stringent demands of modern bioanalysis. By following a well-designed protocol and adhering to rigorous validation guidelines, researchers can be confident in the integrity and reproducibility of their results.

References

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - EMA. (2022, July 25).
  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO).
  • Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis - University of Texas Southwestern Medical Center.
  • E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS.
  • Detection Methods for Organic Acids - Creative Proteomics.
  • Analysis of Organic Acids in Human Fluids by Capillary Gas Chromatography - Science Alert.
  • Analytical Methods for Organic Acids - Shimadzu (Europe).
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019, October 17).
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24).
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6).
  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC.
  • Extraction of Drug from the Biological Matrix: A Review - SciSpace. (2012, March 23).
  • New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin - Impactfactor. (2023, December 25).
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter - Merck Millipore.
  • LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin - Thermo Fisher Scientific.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC.
  • A Review on Analysis of Anti-Microbial Drugs in Biological Matrices Using Analytical Techniques - Asian Journal of Pharmaceutics. (2025, September 19).
  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols - MDPI. (2023, March 24).

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